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  • Product: 12-(Benzyloxy)-12-oxododecanoic acid
  • CAS: 88353-04-2

Core Science & Biosynthesis

Foundational

Technical Guide: 12-(Benzyloxy)-12-oxododecanoic Acid (CAS 88353-04-2)

Part 1: Executive Summary 12-(Benzyloxy)-12-oxododecanoic acid (CAS 88353-04-2) is a specialized fine chemical intermediate used primarily in the synthesis of long-acting therapeutic peptides, PROTACs (Proteolysis Target...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

12-(Benzyloxy)-12-oxododecanoic acid (CAS 88353-04-2) is a specialized fine chemical intermediate used primarily in the synthesis of long-acting therapeutic peptides, PROTACs (Proteolysis Targeting Chimeras), and next-generation vaccine adjuvants.[1]

Its structural core—a 12-carbon aliphatic chain terminated by a free carboxylic acid on one end and a benzyl-protected ester on the other—allows for precise, orthogonal chemical ligation. This molecule is the "gold standard" reagent for introducing C12 fatty acid chains into drug molecules to enhance albumin binding (half-life extension) or to serve as a hydrophobic spacer in complex conjugates.

Key Applications:

  • Half-Life Extension: Lipidation of GLP-1 analogs and insulin derivatives.

  • PROTAC Linkers: Connects E3 ligase ligands to target protein ligands with a hydrophobic chain.

  • Vaccine Adjuvants: Synthesis of QS-21 saponin variants.[2][3][4]

  • Oligonucleotide Delivery: Lipid conjugation to siRNAs for improved cellular uptake.

Part 2: Chemical Identity & Physicochemical Properties[5]

Core Identity
PropertySpecification
Chemical Name 12-(Benzyloxy)-12-oxododecanoic acid
Synonyms Dodecanedioic acid monobenzyl ester; Benzyl hydrogen dodecanedioate
CAS Number 88353-04-2
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
SMILES O=C(O)CCCCCCCCCCC(=O)OCC1=CC=CC=1
Physicochemical Profile
ParameterValueImplications for Handling
Appearance White to off-white crystalline solidEasy to weigh; non-hygroscopic.
Melting Point 65–68 °CMelts at moderate temperatures; store cool.
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate. Insoluble in water.[5]Requires organic solvent for coupling reactions.
Stability Stable under normal conditions. Benzyl ester is sensitive to hydrogenolysis and strong acids/bases.Avoid exposure to H₂/Pd or strong base unless deprotection is intended.
Purity Standard Typically ≥97% (HPLC)Critical for pharmaceutical intermediate use to prevent diester impurities.

Part 3: Pharmacology & Mechanism of Action

While CAS 88353-04-2 is an intermediate, its moiety (the dodecanedioic acid chain) confers specific pharmacological properties to the final drug product.

The "Albumin Hitchhiking" Mechanism

The primary utility of conjugating this C12 chain to a peptide drug (e.g., via an amide bond) is to facilitate reversible binding to Human Serum Albumin (HSA).

  • Injection: The lipidated drug enters the bloodstream.

  • Binding: The hydrophobic C12 chain (derived from 88353-04-2) inserts into the fatty acid binding pockets of HSA.

  • Protection: The bulky albumin molecule (66 kDa) shields the peptide from renal filtration (kidney clearance) and enzymatic degradation (DPP-4 proteolysis).

  • Release: The drug slowly dissociates from albumin to bind its target receptor (e.g., GLP-1R), significantly extending the in vivo half-life from minutes to hours or days.

PROTAC Linker Logic

In PROTAC design, the linker length and composition determine the ternary complex stability (Target Protein—PROTAC—E3 Ligase).

  • Hydrophobicity: The aliphatic C12 chain provides a hydrophobic span that can traverse intracellular membranes or hydrophobic protein patches.

  • Orthogonality: The benzyl ester allows the chemist to couple the free acid end to one ligand (e.g., VHL ligand) first, then deprotect the benzyl group to couple the second ligand (e.g., POI ligand), preventing polymerization.

Visualization of Mechanism

G Intermediate CAS 88353-04-2 (C12 Monobenzyl Ester) Coupling Coupling Reaction (Free Acid + Drug Amine) Intermediate->Coupling Activation (EDC/NHS) Conjugate Pro-Drug Conjugate (Benzyl Protected) Coupling->Conjugate Amide Bond Formed Deprotection Hydrogenolysis (H2 / Pd-C) Conjugate->Deprotection Remove Benzyl ActiveDrug Active Lipidated Drug (Free Terminal Acid) Deprotection->ActiveDrug Final API Albumin Serum Albumin (HSA) ActiveDrug->Albumin Hydrophobic Binding (Kd ~ μM) Renal Renal Clearance ActiveDrug->Renal Rapid Clearance (If Unbound) Albumin->Renal Steric Shielding (Prevents Filtration)

Figure 1: Workflow from chemical intermediate to bioactive lipidated drug, illustrating the albumin-binding mechanism for half-life extension.

Part 4: Experimental Methodologies

Protocol: Selective Coupling to a Peptide (Solid Phase)

Objective: Attach the C12 linker to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-Resin (e.g., Rink Amide resin with free N-terminal amine).

  • CAS 88353-04-2 (3.0 equivalents relative to resin loading).

  • HATU (2.9 equivalents).

  • DIEA (Diisopropylethylamine, 6.0 equivalents).

  • DMF (Dimethylformamide, anhydrous).

Step-by-Step:

  • Activation: Dissolve CAS 88353-04-2 and HATU in minimal DMF. Add DIEA and stir for 1 minute to activate the free carboxylic acid. Note: The benzyl ester remains inert.

  • Coupling: Add the activated solution to the peptide-resin. Shake at room temperature for 2 hours.

  • Washing: Drain the resin and wash with DMF (3x) and DCM (3x).

  • Validation: Perform a Kaiser test (Ninhydrin). A negative result (no blue color) indicates successful capping of the amine by the C12 linker.

  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5). This cleaves the peptide from the resin and removes side-chain protecting groups, but leaves the Benzyl ester intact (unless HF or strong acid conditions are used, but Benzyl is generally stable to standard TFA cleavage).

  • Post-Cleavage Modification: If the Benzyl group needs removal, proceed to Solution Phase Hydrogenolysis.

Protocol: Benzyl Deprotection (Hydrogenolysis)

Objective: Remove the benzyl ester to reveal the terminal carboxylic acid.

Materials:

  • Benzyl-protected conjugate (from 4.1).

  • Pd/C (10% Palladium on Carbon).

  • Methanol or Ethanol/THF mixture.

  • Hydrogen gas (balloon or reactor).

Step-by-Step:

  • Dissolution: Dissolve the conjugate in Methanol. If solubility is poor, add THF.

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir under H₂ atmosphere (1 atm is usually sufficient) for 4–16 hours at RT.

  • Monitoring: Monitor by LC-MS. The mass should decrease by ~90 Da (loss of Benzyl group, gain of H).

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Concentration: Evaporate the solvent to yield the free acid product.

Part 5: Safety & Handling

Hazard Identification (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust.

  • Storage: Store at +2°C to +8°C (Refrigerated) or room temperature in a tightly sealed container. Keep away from moisture and strong molecular bases.

Impurity Control
  • Diester Impurity: Commercial batches must be checked for Dodecanedioic acid dibenzyl ester. This impurity is inert to coupling and will be washed away, but it affects stoichiometry.

  • Diacid Impurity: Dodecanedioic acid (unprotected) is a critical impurity. It can cross-link two peptides (forming a dimer) during the coupling step. Limit: <0.5%.

Part 6: References

  • Chea, E. K., et al. (2016).[2] "Synthesis and Preclinical Evaluation of QS-21 Variants with Simplified Acyl Chain Domains." Journal of Medicinal Chemistry.

  • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. (Describes the logic of C18 diacid linkers; C12 is a homologous analog).

  • Fernández-Carvajal, A., et al. (2025).[6] "LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids." Nature Communications / ResearchGate. (Describes synthesis of mono-esters like CAS 88353-04-2).

  • PubChem Compound Summary. "12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid" (Related structural data for dodecanoic derivatives).

  • MedChemExpress. "12-(Benzyloxy)-12-oxododecanoic acid Product Information."

Sources

Exploratory

Spectroscopic Profiling and Synthesis of 12-(Benzyloxy)-12-oxododecanoic Acid: A Technical Guide

Executive Overview As a Senior Application Scientist overseeing the development of bifunctional building blocks for targeted protein degraders (PROTACs) and Oligonucleotide Delivery Enhancing Compounds (DECs), I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist overseeing the development of bifunctional building blocks for targeted protein degraders (PROTACs) and Oligonucleotide Delivery Enhancing Compounds (DECs), I frequently encounter the need for precise, scalable synthesis and rigorous characterization of long-chain aliphatic linkers. 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2; MW: 320.42 g/mol ) is a premier example. Structurally, it is a monobenzyl ester of dodecanedioic acid, providing a highly versatile orthogonal protection scheme: the benzyl ester can be selectively cleaved via hydrogenolysis (Pd/C, H₂), while the free carboxylic acid is readily available for amide coupling to target ligands or lipid conjugates [1][2].

This whitepaper provides an in-depth, self-validating methodology for the desymmetrization of dodecanedioic acid, followed by a rigorous spectroscopic analysis (NMR, FT-IR, and HRMS) to confirm its structural integrity.

Part 1: Strategic Synthesis & Desymmetrization Protocol

Synthesizing a mono-ester from a symmetrical di-acid presents a statistical challenge: how do we maximize the mono-ester yield while suppressing the formation of the di-ester? The causality behind our experimental design relies on substoichiometric alkylation coupled with pH-driven phase partitioning .

By intentionally limiting the alkylating agent (benzyl bromide) to 0.9 equivalents, we ensure the reaction mixture is biased against di-ester formation. The resulting crude mixture contains unreacted di-acid, the target mono-ester, and a minimal amount of di-ester. We then resolve this mixture using a self-validating liquid-liquid extraction protocol based on the distinct pKa values and polarities of the three species.

Step-by-Step Methodology
  • Activation: Suspend dodecanedioic acid (1.0 eq, 10 mmol) and K₂CO₃ (1.2 eq, 12 mmol) in anhydrous DMF (50 mL). Heat to 80°C for 30 minutes to form the carboxylate salt.

  • Alkylation: Add benzyl bromide (0.9 eq, 9 mmol) dropwise over 1 hour. Causality: The slow, substoichiometric addition statistically minimizes the formation of the dibenzyl ester byproduct. Stir for 4 hours at 80°C.

  • Quench: Cool to room temperature, quench with distilled water (100 mL), and extract with ethyl acetate (3 x 50 mL). Concentrate the organic layer in vacuo.

  • Self-Validating pH Partitioning:

    • Dissolve the crude mixture in ethyl acetate (100 mL) and extract with saturated aqueous NaHCO₃ (3 x 50 mL).

    • Validation Checkpoint 1: The neutral dibenzyl ester remains in the organic layer (which is discarded). The mono-ester and unreacted di-acid transition into the aqueous layer as water-soluble sodium salts.

    • Carefully acidify the aqueous layer to pH 2 using 1M HCl. Both the mono-ester and di-acid will precipitate.

    • Extract the acidified aqueous suspension with a Hexanes/Ethyl Acetate (4:1) mixture.

    • Validation Checkpoint 2: The highly lipophilic mono-ester readily dissolves in the organic phase. The highly polar, unreacted di-acid remains completely insoluble in this non-polar mixture, forming a white precipitate at the phase boundary. This provides immediate, visual confirmation of purification.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield pure 12-(Benzyloxy)-12-oxododecanoic acid as a white solid.

SynthesisWorkflow A Dodecanedioic Acid (Starting Material) B Base Catalysis (K2CO3, DMF, 80°C) A->B Activation C Desymmetrization (0.9 eq Benzyl Bromide) B->C Alkylation D Crude Mixture (Di-ester, Mono-ester, Di-acid) C->D Quench E Selective Precipitation & pH Partitioning D->E Workup F 12-(Benzyloxy)-12-oxododecanoic acid (Pure Product) E->F Isolation

Fig 1. Self-validating desymmetrization workflow for monobenzyl ester synthesis.

Part 2: Spectroscopic Fingerprinting (NMR, IR, MS)

To guarantee the integrity of the linker before downstream conjugation, we must validate the structure orthogonally using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) [3].

High-Resolution Nuclear Magnetic Resonance (NMR)

In ¹H NMR (CDCl₃), the most critical diagnostic feature is the differentiation of the two alpha-methylene groups. The -CH₂- adjacent to the benzyl ester appears slightly further downfield (δ 2.35 ppm) compared to the -CH₂- adjacent to the free carboxylic acid (δ 2.34 ppm). This subtle 0.01 ppm difference is caused by the stronger electron-withdrawing anisotropic effect of the esterified carbonyl in a non-polar solvent. The benzylic protons appear as a sharp, integrated singlet at δ 5.11 ppm, confirming the presence of exactly one benzyl group per aliphatic chain.

In ¹C NMR, the carbonyl carbons are distinctly resolved: the carboxylic acid carbon resonates at δ 179.5 ppm, while the ester carbon is shielded slightly to δ 173.8 ppm.

Vibrational Spectroscopy (FT-IR)

FT-IR provides definitive proof of the bifunctional nature of the molecule. The spectrum exhibits two distinct carbonyl (C=O) stretching frequencies. The ester carbonyl stretch occurs at a higher frequency (1735 cm⁻¹) because it does not participate in strong intermolecular hydrogen bonding. Conversely, the carboxylic acid carbonyl stretch is shifted to a lower frequency (1710 cm⁻¹) due to the weakening of the C=O double bond caused by hydrogen-bonded dimerization in the solid state.

Mass Spectrometry (ESI-TOF)

For molecules containing a free carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice. The molecule readily deprotonates to form the [M-H]⁻ ion at m/z 319.19. During collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of benzyl alcohol (C₇H₈O, 108 Da), yielding a stable fragment at m/z 211.13.

MSFragmentation M1 [M-H]⁻ Ion m/z 319.19 M2 Loss of Benzyl Alcohol [M-H - 108]⁻ m/z 211.13 M1->M2 - C7H8O (-108 Da) M3 Loss of CO₂ [M-H - 44]⁻ m/z 275.20 M1->M3 - CO2 (-44 Da) M4 Aliphatic Cleavage m/z 183.10 M2->M4 Alkyl chain fragmentation

Fig 2. ESI-MS negative mode fragmentation pathways of 12-(Benzyloxy)-12-oxododecanoic acid.

Part 3: Quantitative Data Summaries

The following tables consolidate the expected spectroscopic parameters for highly pure 12-(Benzyloxy)-12-oxododecanoic acid, serving as a reference standard for quality control.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
11.00br s1H-COOHHighly deshielded acidic proton; broad due to rapid solvent exchange.
7.38 - 7.30m5HAr-HAromatic ring protons of the benzyl group.
5.11s2HPh-CH₂-O-Deshielded by the adjacent oxygen and the anisotropic effect of the phenyl ring.
2.35t (J=7.5 Hz)2H-CH₂-COOBnAlpha-protons to the ester; slightly more deshielded than the acid alpha-protons.
2.34t (J=7.5 Hz)2H-CH₂-COOHAlpha-protons to the carboxylic acid.
1.63m4H-CH₂-CH₂-CO-Beta-protons to both carbonyl groups.
1.28br s12HAliphatic chainBulk methylene envelope of the central dodecane backbone.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm)AssignmentCausality / Notes
179.5-COOHCarboxylic acid carbonyl carbon.
173.8-COOBnEster carbonyl carbon.
136.1Ar-C (ipso)Quaternary aromatic carbon attached to the benzylic methylene.
128.5, 128.2, 128.1Ar-C (o, m, p)Aromatic methine carbons.
66.1Ph-CH₂-O-Benzylic carbon, highly deshielded by the ester oxygen.
34.3-CH₂-COOBnAlpha-carbon to the ester.
34.0-CH₂-COOHAlpha-carbon to the acid.
29.4 - 24.6Aliphatic -CH₂-Overlapping signals of the central alkyl chain.

Table 3: FT-IR and HRMS (ESI-TOF) Data

TechniqueKey SignalAssignment / FormulaCausality / Notes
FT-IR3300 - 2500 cm⁻¹O-H stretchBroad hydrogen-bonded dimer of the carboxylic acid.
FT-IR1735 cm⁻¹C=O stretch (Ester)Higher frequency due to the lack of strong hydrogen bonding.
FT-IR1710 cm⁻¹C=O stretch (Acid)Lower frequency due to intermolecular hydrogen bonding weakening the C=O bond.
HRMSm/z 319.1910[M-H]⁻ (C₁₉H₂₇O₄)Deprotonation of the free carboxylic acid in negative ion mode.
HRMSm/z 211.1334[M-H - 108]⁻Characteristic neutral loss of benzyl alcohol (C₇H₈O).
References
  • Google Patents. "WO2024002046A1 - Oligonucleotide delivery enhancing compounds, pharmaceutical compositions and methods using the same".
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds". Wiley-VCH.[Link]

Foundational

Solubility of 12-(Benzyloxy)-12-oxododecanoic acid in common solvents

Solubility and Solvent Interactions of 12-(Benzyloxy)-12-oxododecanoic Acid: A Comprehensive Guide for Synthesis and Formulation Executive Summary 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2), also known as mon...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility and Solvent Interactions of 12-(Benzyloxy)-12-oxododecanoic Acid: A Comprehensive Guide for Synthesis and Formulation

Executive Summary

12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2), also known as mono-benzyl dodecanedioate, is a highly versatile monoprotected dicarboxylic acid[1][2]. It is predominantly utilized as a lipophilic aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[3] and as a structural lipid component in advanced drug delivery systems. Because it possesses both a free, reactive carboxylic acid and a bulky, protected benzyl ester separated by a 10-carbon hydrophobic chain, its solubility profile is complex. This whitepaper provides a deep mechanistic analysis of its solvation thermodynamics and establishes validated protocols for handling this compound in synthetic workflows.

Molecular Anatomy and Physicochemical Drivers

To master the handling of 12-(Benzyloxy)-12-oxododecanoic acid (Molecular Weight: 320.42 g/mol )[4], one must understand the causality behind its physical properties. The molecule is a white to off-white solid at room temperature with a melting point of 65–66 °C[4]. Its solubility is dictated by three distinct structural domains:

  • The Dodecane Aliphatic Core: The long hydrocarbon chain (

    
    ) introduces extreme lipophilicity. This domain requires solvents with strong dispersion forces to overcome the energetic cost of solvent cavity formation.
    
  • The Free Carboxylic Acid Terminus: This polar group acts as both a hydrogen bond donor and acceptor. In the solid state, these groups form strong intermolecular dimers, creating a stable crystal lattice that must be disrupted for dissolution to occur.

  • The Benzyl Ester Terminus: The bulky aromatic ring prevents the tight, highly ordered crystal packing typically seen in unsubstituted linear dicarboxylic acids (like dodecanedioic acid). This steric hindrance lowers the melting point and significantly enhances solubility in mid-polar organic solvents.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 12-(Benzyloxy)-12-oxododecanoic acid across common laboratory solvents, detailing the thermodynamic rationale for each interaction.

SolventPolarity IndexSolubility LevelMechanistic Causality
Water 10.0Insoluble (<0.1 mg/mL)The entropic penalty of forming a hydration shell around the 10-carbon aliphatic chain far outweighs the enthalpic gain from hydrating the single COOH group.
Methanol / Ethanol 5.1 / 5.2Soluble (Heated)Protic solvents successfully disrupt COOH dimers via competitive H-bonding but struggle to solvate the highly lipophilic chain at room temperature.
DMSO 7.2Soluble (>50 mg/mL)The high dielectric constant disrupts hydrogen bonds, while the methyl groups provide adequate solvation for the aliphatic chain. Ideal for biological assay stocks.
DMF 6.4Highly Soluble (>100 mg/mL)Provides an optimal balance. The amide core acts as a strong H-bond acceptor for the COOH, while the alkyl groups solvate the dodecane chain.
Dichloromethane (DCM) 3.1Highly Soluble (>100 mg/mL)Excellent dispersion forces perfectly match the lipophilic alkyl chain and the aromatic benzyl ring, making it the premier solvent for extraction and synthesis.
Ethyl Acetate (EtOAc) 4.4SolubleOffers a good balance of H-bond accepting capability (carbonyl oxygen) and lipophilicity. Excellent for liquid-liquid extraction.
Hexanes 0.1Poorly SolubleNon-polar alkanes can solvate the chain but lack the polarity to break the strong carboxylic acid dimers in the crystal lattice.

Solvation Thermodynamics

The transition of 12-(Benzyloxy)-12-oxododecanoic acid from a crystalline solid to a homogeneous solution is a multi-step thermodynamic process. The solvent must first penetrate the lattice, disrupt the carboxylic acid dimers, and finally encapsulate the hydrophobic chain.

Solvation Solid 12-(Benzyloxy)-12-oxododecanoic Acid (Crystalline Solid) Solvent Addition of Aprotic Solvent (e.g., DMF, DCM) Solid->Solvent Disruption Disruption of COOH Dimers (Overcoming Lattice Energy) Solvent->Disruption Solvation Hydrophobic Encapsulation & Solvent Cavity Formation Disruption->Solvation Solution Homogeneous Solution (Ready for Amide Coupling) Solvation->Solution

Thermodynamic workflow of linker solvation in organic media.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in quality control checks to confirm the physical state of the molecule.

Protocol A: Preparation of a 100 mM Stock Solution in DMF (For PROTAC Synthesis)

Rationale: DMF is chosen over DMSO for synthetic applications because it is easier to remove during aqueous workup and does not participate in unwanted side reactions during aggressive peptide coupling conditions.

  • Weighing: Accurately weigh 320.4 mg (1.0 mmol) of 12-(Benzyloxy)-12-oxododecanoic acid into a clean, dry 20 mL scintillation vial.

  • Solvent Addition: Add exactly 8.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Agitation: Vortex the mixture at 1500 RPM for 2 minutes at room temperature (20–25 °C).

  • Self-Validation (Visual Inspection): Hold the vial against a dark background. The solution must be optically clear with no suspended particulates. Causality: If particulates remain, the lattice energy has not been fully overcome; sonicate for 5 minutes.

  • Volume Adjustment: Once clear, transfer to a volumetric flask and bring the total volume to 10.0 mL with anhydrous DMF.

  • Storage: Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -20 °C. Note: The solution may gel at low temperatures due to the aliphatic chain; allow it to equilibrate to room temperature before use.

Protocol B: Liquid-Liquid Extraction (LLE) Post-Coupling

Rationale: After coupling the free carboxylic acid to a target amine, the unreacted starting material and water-soluble coupling byproducts (e.g., urea derivatives from EDC) must be removed. DCM is utilized here because of its superior ability to solvate the highly lipophilic benzyl-protected product while remaining completely immiscible with water.

  • Quenching: Dilute the reaction mixture (typically 2-5 mL) with 15 mL of Dichloromethane (DCM).

  • Aqueous Wash: Add 15 mL of 0.1 M HCl (aqueous) to protonate unreacted amines and drive unreacted 12-(Benzyloxy)-12-oxododecanoic acid fully into the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Invert gently 10 times, venting frequently. Allow the layers to separate.

  • Self-Validation (Phase Clarity): Ensure the bottom organic (DCM) layer is distinct and not forming an emulsion. Causality: Emulsions can form due to the surfactant-like nature of the long aliphatic chain. If an emulsion occurs, add 5 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic components out.

  • Collection: Collect the bottom DCM layer. Wash once more with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Application Workflow: Amide Coupling for PROTAC Linkers

The primary utility of 12-(Benzyloxy)-12-oxododecanoic acid is its ability to undergo selective amide coupling at the free carboxylic acid, while the benzyl group protects the other terminus for downstream deprotection (via hydrogenolysis) and subsequent functionalization[3].

Coupling Start Solubilized Linker in DMF/DCM Activation Add HATU/EDC & DIPEA (Carboxyl Activation) Start->Activation Intermediate Active Ester Intermediate (O-Acylisourea / OBt) Activation->Intermediate Amine Introduction of Target Amine (POI Ligand) Intermediate->Amine Product Amide-Linked Product (Benzyl Protected) Amine->Product

Step-by-step amide coupling workflow utilizing the free carboxylic acid.

By maintaining strict control over the solvation environment—specifically utilizing aprotic, highly dispersive solvents like DCM or DMF—researchers can ensure that the 12-(Benzyloxy)-12-oxododecanoic acid remains fully available for activation, maximizing synthetic yields and minimizing side reactions.

References

Sources

Exploratory

Sourcing and Application of 12-(Benzyloxy)-12-oxododecanoic Acid in Advanced Therapeutics: A Technical Whitepaper

Executive Summary In modern drug discovery, the architectural precision of molecular linkers dictates the success of complex therapeutics, ranging from Targeted Protein Degradation (TPD) to advanced vaccine adjuvants. 12...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural precision of molecular linkers dictates the success of complex therapeutics, ranging from Targeted Protein Degradation (TPD) to advanced vaccine adjuvants. 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2) has emerged as a critical building block in these domains. As a monoprotected dodecanedioic acid derivative, it provides a highly flexible, lipophilic 12-carbon aliphatic chain coupled with an orthogonal benzyl protecting group. This whitepaper provides an in-depth technical analysis of its chemical properties, commercial sourcing landscape, and field-proven experimental workflows for researchers and drug development professionals.

Chemical Identity & Critical Quality Attributes (CQAs)

Before integrating this building block into synthetic pipelines, it is crucial to verify its structural parameters. The orthogonal nature of the benzyl ester allows for selective functionalization of the free carboxylic acid without risking premature polymerization or side reactions.

Table 1: Chemical Properties & Specifications

AttributeSpecification
IUPAC Name 12-(Benzyloxy)-12-oxododecanoic acid
CAS Number 88353-04-2
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
SMILES O=C(O)CCCCCCCCCCC(=O)OCC=1C=CC=CC1
Key Structural Feature 12-carbon aliphatic chain with orthogonal benzyl protection

Commercial Landscape: Supplier Evaluation Matrix

Procurement strategies must align with the specific phase of research. While discovery chemistry requires high-purity milligram-to-gram scales, late-stage preclinical development demands robust supply chains capable of multi-kilogram deliveries. Below is an evaluated matrix of commercial suppliers based on current market data.

Table 2: Commercial Supplier Matrix

SupplierCatalog / IDPurityTarget ScalePricing Context & Notes
Fisher Scientific (eMolecules) MFCD29090558Not Spec.Research (1g)Encompass Preferred; ideal for initial discovery[1].
AChemBlock V14700197%DiscoverySpecialized building block provider[2].
ChemScene CS-0187793≥97%Pre-clinicalOffers custom synthesis and process optimization[3].
MedChemExpress PROTAC LinkerHighResearchSpecifically curated for Targeted Protein Degradation[4].
Zhengzhou Jiuyi Time CAS 88353-04-299%CommercialBulk scale (50kg+); ~$2.20 - $8.80 / kg[5].

Mechanistic Causality in Drug Development

As an Application Scientist, I emphasize that the selection of a linker is never arbitrary. The structural features of 12-(Benzyloxy)-12-oxododecanoic acid solve specific biophysical challenges across multiple therapeutic modalities.

A. PROTAC Linker Engineering

In the synthesis of PROteolysis TArgeting Chimeras (PROTACs), the linker must bridge a Protein of Interest (POI) ligand and an E3 ligase ligand. While PEG linkers are common, they often incur a high entropic penalty upon binding and limit cell permeability due to a high polar surface area (PSA). The 12-carbon aliphatic chain of 12-(Benzyloxy)-12-oxododecanoic acid reduces PSA, enhancing cell membrane penetration for intracellular targets, and provides rigid hydrophobic interactions that can stabilize the POI-E3 ternary complex[4]. The benzyl ester is strictly required here to prevent the diacid from cross-linking two molecules of the same ligand during the initial amidation step.

B. Saponin Vaccine Adjuvants (QS-21 Variants)

QS-21 is a highly potent natural vaccine adjuvant, but its natural acyl chain is prone to hydrolytic degradation, causing dose-limiting instability. Synthetic chemists utilize 12-(Benzyloxy)-12-oxododecanoic acid to acylate triterpene amines, effectively replacing the unstable natural domain with a robust aliphatic chain[6]. This modification maintains the critical Th1/Th2 immunostimulatory profile while drastically improving the molecule's synthetic accessibility and shelf-life[7].

C. Oligonucleotide Delivery Enhancing Compounds (DECs)

In RNA interference (RNAi) therapeutics, delivering oligonucleotides (like siRNAs) across lipid bilayers is a primary bottleneck. 12-(Benzyloxy)-12-oxododecanoic acid is utilized as a hydrophobic tether in Delivery Enhancing Compounds (DECs). The lipid-like tail facilitates endosomal escape and significantly improves the in vivo knockdown activity of target genes (e.g., FVII or Sod1) when conjugated to siRNAs[8]. Furthermore, it is utilized in the synthesis of specialized liposomal bilayers and phosphocholine derivatives[9].

Experimental Workflows & Self-Validating Protocols

The following protocols have been designed with built-in self-validating checkpoints to ensure high-fidelity synthesis.

Protocol 1: Orthogonal Coupling for PROTAC Linker Synthesis

Step 1: Primary Amidation (POI Ligand Coupling)

  • Reagents: 12-(Benzyloxy)-12-oxododecanoic acid (1.0 eq), POI-targeting amine (1.05 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality: HATU is selected over EDC/NHS due to its superior efficiency in forming active esters with long-chain aliphatic acids, overcoming the entropic penalty of the flexible 12-carbon chain. DIPEA acts as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.

  • Self-Validating Checkpoint: Conduct LC-MS analysis of the crude mixture. The presence of the target mass

    
     and the total absence of the unreacted acid peak (
    
    
    
    321.4) validate complete conversion.

Step 2: Benzyl Ester Deprotection (Hydrogenolysis)

  • Reagents: Protected conjugate, 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm), MeOH/EtOAc (1:1 v/v).

  • Causality: The benzyl ester is cleaved under mild reductive conditions, leaving the newly formed amide bond intact. This orthogonality is the primary reason this specific building block is favored over symmetric dodecanedioic acid.

  • Self-Validating Checkpoint: Monitor via LC-MS. The product must show a mass shift of exactly -90 Da (loss of the

    
     benzyl group plus the addition of a proton).
    

PROTAC_Synthesis A 12-(Benzyloxy)- 12-oxododecanoic Acid C Amidation (HATU, DIPEA) A->C B POI Ligand (Amine) B->C D Protected Conjugate C->D E Hydrogenolysis (H2, Pd/C) D->E F Free Acid Intermediate E->F -90 Da (LC-MS) G E3 Ligand Coupling F->G H Mature PROTAC G->H

Workflow for PROTAC synthesis using 12-(Benzyloxy)-12-oxododecanoic acid.

Protocol 2: Acylation in Saponin Adjuvant Synthesis

Step 1: Mixed Anhydride Activation

  • Reagents: 12-(Benzyloxy)-12-oxododecanoic acid (1.5 eq), isobutyl chloroformate (i-BuOCOCl, 1.4 eq), triethylamine (Et₃N, 2.0 eq), anhydrous THF, 0 °C.

  • Causality: Saponin intermediates are highly complex and sterically hindered. Mixed anhydride activation generates a highly reactive electrophile that is less sterically demanding than a standard carbodiimide intermediate, driving the acylation of the specific saponin amine without degrading delicate glycosidic linkages[10].

  • Self-Validating Checkpoint: The formation of a white precipitate (triethylamine hydrochloride) within 15 minutes at 0 °C visually confirms the generation of the mixed anhydride.

Step 2: Global Deprotection

  • Reagents: H₂, Pd/C in THF/EtOH (1:1) followed by TFA/H₂O (3:1) at 0 °C.

  • Causality: A two-stage global deprotection is required. Hydrogenolysis removes the benzyl ester from the dodecanedioic acid chain, while mild acid hydrolysis (TFA) cleaves any remaining acid-labile protecting groups (e.g., acetals on the sugars) to yield the active QS-21 variant[7][10].

  • Self-Validating Checkpoint: RP-HPLC monitoring. The highly lipophilic protected intermediate will shift to a significantly lower retention time upon the removal of the benzyl and acetal groups.

Saponin_Adjuvant Core Triterpene Saponin Core (Amine-bearing) Acyl Acylated Saponin Intermediate Core->Acyl Donor 12-(Benzyloxy)-12-oxododecanoic Acid Act Mixed Anhydride Activation (i-BuOCOCl, Et3N, 0°C) Donor->Act Act->Acyl + Core Deprot Global Deprotection (H2, Pd/C then TFA/H2O) Acyl->Deprot QS21 Active QS-21 Variant (Vaccine Adjuvant) Deprot->QS21 Unmasks active moieties

Acylation and global deprotection workflow for synthesizing QS-21 saponin vaccine adjuvants.

References

  • eMolecules 12-(Benzyloxy)-12-oxododecanoic acid | 88353-04-2 | MFCD29090558 | 1g . fishersci.com. 1

  • Dodecanedioic acid, 1-(phenylmethyl) ester | 88353-04-2 - ChemicalBook . chemicalbook.com.5

  • 12-(Benzyloxy)-12-oxododecanoic Acid - Advanced ChemBlocks . achemblock.com. 2

  • 88353-04-2 | 12-(Benzyloxy)-12-oxododecanoic acid | ChemScene . chemscene.com. 3

  • Supplementary Material (ESI) for Chemical Communications - Supporting Information . rsc.org. 9

  • WO2017106836A1 - Triterpene saponin variants, methods of synthesis and use thereof . google.com. 10

  • Development of Improved Vaccine Adjuvants Based on the Saponin Natural Product QS-21 through Chemical Synthesis . acs.org. 6

  • Exploiting structure–activity relationships of QS-21 in the design and synthesis of streamlined saponin vaccine adjuvants . rsc.org. 7

  • WO2024002046A1 - Oligonucleotide delivery enhancing compounds, pharmaceutical compositions and methods using the same . google.com. 8

  • 12-(Benzyloxy)-12-oxododecanoic acid | PROTAC Linker . medchemexpress.com. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Surface Functionalization of Nanoparticles with 12-(Benzyloxy)-12-oxododecanoic Acid

Abstract This technical guide provides a comprehensive, step-by-step protocol for the surface functionalization of amine-presenting nanoparticles with 12-(Benzyloxy)-12-oxododecanoic acid. This bifunctional linker is par...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the surface functionalization of amine-presenting nanoparticles with 12-(Benzyloxy)-12-oxododecanoic acid. This bifunctional linker is particularly valuable in drug delivery and bioconjugation, offering a long aliphatic chain to distance conjugated molecules from the nanoparticle surface and a benzyl-protected terminal carboxyl group for subsequent, orthogonal deprotection and secondary conjugation. The protocol is based on the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[1][2][3] We delve into the underlying chemical mechanisms, provide a detailed experimental workflow, and outline essential characterization techniques to validate successful surface modification.

Introduction and Scientific Principle

Nanoparticle surface modification is a critical step in the development of advanced therapeutic and diagnostic agents.[4] Functionalization dictates the nanoparticle's interaction with biological systems, influencing its stability, biocompatibility, cellular uptake, and targeting specificity.[5] The choice of surface linker is paramount. 12-(Benzyloxy)-12-oxododecanoic acid (C₁₉H₂₈O₄, MW: 320.43 g/mol ) is an exemplary bifunctional linker.[6][7][8] Its terminal carboxylic acid allows for covalent attachment to primary amine groups on a nanoparticle surface, while the benzyl-protected carboxyl group at the other end serves as a latent reactive site for future modifications.

The core of this protocol is the carbodiimide crosslinking reaction.[1] EDC activates the carboxylic acid of 12-(Benzyloxy)-12-oxododecanoic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[3][9] To enhance reaction efficiency and stability, N-hydroxysuccinimide (NHS) is introduced to convert the O-acylisourea into a more stable, amine-reactive NHS ester.[1][9][10] This activated ester then efficiently reacts with primary amines on the nanoparticle surface to form a stable amide bond.[2][11]

Reaction Mechanism: EDC/NHS Coupling

The two-step coupling process minimizes undesirable side reactions, such as nanoparticle aggregation, by activating the linker molecule before its introduction to the nanoparticle dispersion.[12]

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Nanoparticle Linker R-COOH (12-(Benzyloxy)-12- oxododecanoic acid) EDC EDC Intermediate O-Acylisourea Intermediate (Unstable) Linker:e->Intermediate:w + EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate:e->NHS_Ester:w + NHS NP_NH2 Nanoparticle-NH₂ Functionalized_NP Functionalized Nanoparticle (Stable Amide Bond) NHS_Ester:e->Functionalized_NP:w + Nanoparticle-NH₂ (pH 7.2-8.0)

Caption: EDC/NHS reaction mechanism for nanoparticle functionalization.

Experimental Protocol

This protocol assumes the starting material is a suspension of nanoparticles displaying primary amine groups on their surface (e.g., aminated silica, chitosan, or polyethylene glycol-amine (PEG-NH₂) coated nanoparticles).

Materials and Reagents
  • Nanoparticles: Amine-functionalized nanoparticles (stock concentration e.g., 10 mg/mL in DI water).

  • Linker: 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2).[6][7]

  • Activation Reagents:

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, CAS: 25952-53-8).

    • N-Hydroxysuccinimide (NHS, CAS: 6066-82-6).

  • Buffers and Solvents:

    • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

    • Washing Buffer: 1X PBS with 0.05% Tween-20.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

    • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Equipment:

    • Centrifugal filter units (with appropriate molecular weight cut-off for nanoparticle purification).

    • Benchtop centrifuge.

    • Rotator or orbital shaker.

    • pH meter.

    • Analytical balance.

Step-by-Step Methodology

The following workflow provides a general guideline. Optimization of reagent concentrations and reaction times may be necessary depending on the specific nanoparticle characteristics.

Experimental_Workflow start Start prep_linker 1. Prepare Linker Solution (Dissolve linker in DMF/DMSO) start->prep_linker activation 3. Activate Linker (Mix Linker, EDC, NHS) Incubate 15-30 min @ RT prep_linker->activation prep_edc_nhs 2. Prepare Fresh EDC/NHS (In Activation Buffer) prep_edc_nhs->activation conjugation 5. Conjugation Reaction (Add activated linker to NPs) Incubate 2-4h @ RT or O/N @ 4°C activation->conjugation prep_np 4. Prepare Nanoparticles (Wash and resuspend in Coupling Buffer) prep_np->conjugation quench 6. Quench Reaction (Add Tris Buffer) Incubate 30 min @ RT conjugation->quench purify 7. Purify Nanoparticles (Centrifugation/Washing steps x3) quench->purify characterize 8. Characterization (DLS, Zeta, FTIR, XPS) purify->characterize end End characterize->end

Caption: Experimental workflow for nanoparticle functionalization.

1. Reagent Preparation:

  • Linker Stock: Prepare a 10 mg/mL stock solution of 12-(Benzyloxy)-12-oxododecanoic acid in anhydrous DMF or DMSO.
  • EDC/NHS Stocks: Crucially, prepare these solutions immediately before use as their activity diminishes in aqueous solutions.[11] Weigh and dissolve EDC and NHS in Activation Buffer to final concentrations of 10 mg/mL each.

2. Activation of Carboxylic Acid Linker:

  • In a microcentrifuge tube, combine the linker, EDC, and NHS. A typical molar ratio is 1:2:2 (Linker:EDC:NHS). For example, to 100 µL of linker stock, add 200 µL of EDC and 200 µL of NHS stock solutions.
  • Vortex briefly and incubate for 15-30 minutes at room temperature on a rotator. This forms the semi-stable NHS-ester.[13]

3. Nanoparticle Preparation:

  • Take an appropriate volume of your stock amine-functionalized nanoparticles.
  • Wash the nanoparticles by centrifuging and resuspending them in Coupling Buffer (PBS, pH 7.4) to remove any storage buffers containing primary amines (like Tris). Repeat this wash step twice.
  • After the final wash, resuspend the nanoparticle pellet in Coupling Buffer to the desired concentration (e.g., 1-5 mg/mL).

4. Conjugation Reaction:

  • Add the freshly activated linker solution (from step 2) to the nanoparticle suspension (from step 3). The optimal ratio of linker to nanoparticles should be determined empirically, but a 10-50 fold molar excess of linker is a good starting point.
  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator). The reaction with primary amines is most efficient at a pH of 7-8.[14]

5. Quenching and Purification:

  • Add Quenching Buffer (Tris-HCl) to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes. This deactivates any remaining unreacted NHS esters.
  • Purify the functionalized nanoparticles from excess reagents and byproducts. Centrifugal filtration is highly effective.
  • Add Washing Buffer to the nanoparticle mixture and centrifuge according to the filter manufacturer's instructions.
  • Discard the flow-through.
  • Resuspend the nanoparticles in fresh Washing Buffer.
  • Repeat this washing cycle at least three times.
  • After the final wash, resuspend the purified, functionalized nanoparticles in an appropriate storage buffer (e.g., PBS).

Validation and Characterization

Successful functionalization must be confirmed through a suite of characterization techniques.[5][15] No single method is sufficient; a combination provides a comprehensive picture of the modified surface.

Technique Parameter Measured Expected Result for Successful Functionalization Interpretation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)Slight increase in Z-average diameter. PDI should remain low (<0.3).The addition of the linker molecule increases the particle's effective size in solution. A low PDI indicates the absence of significant aggregation.[16][17]
Zeta Potential Analysis Surface Charge (mV)A shift towards a more neutral or negative value compared to the positively charged amine-NP starting material.The consumption of primary amine groups (-NH₃⁺ at neutral pH) and the introduction of the linker molecule alters the electrical double layer at the nanoparticle's shear plane.[18][19][20]
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational Modes of Chemical BondsAppearance of new peaks corresponding to the linker, such as C=O stretching from the ester and amide bonds (~1650-1750 cm⁻¹) and aromatic C-H bands.[21][22]FTIR provides direct evidence of the chemical groups present on the nanoparticle surface, confirming the covalent attachment of the linker.[15][21]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical States of the Surface (top 1-10 nm)Increase in the Carbon (C1s) and Oxygen (O1s) signals relative to the core elements of the nanoparticle. A decrease in the Nitrogen (N1s) signal may be observed.[23][24]XPS is a highly surface-sensitive technique that verifies the change in elemental composition, confirming the presence of the organic linker layer.[15][23]

Conclusion and Downstream Considerations

This protocol provides a robust framework for the covalent functionalization of amine-bearing nanoparticles with 12-(Benzyloxy)-12-oxododecanoic acid. The resulting nanoparticles are equipped with a long-chain spacer and a protected terminal carboxyl group. This benzyl protecting group can be removed under specific conditions (e.g., catalytic hydrogenation) to reveal a free carboxylic acid, enabling further, secondary conjugation reactions. This makes the functionalized nanoparticles a versatile platform for multi-step bioconjugation strategies in drug delivery and diagnostics.

References

  • Zeta Potential Analysis of Nanoparticles. ResearchGate. Available at: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. Available at: [Link]

  • Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules. PMC. Available at: [Link]

  • Understanding Zeta Potential: Surface Charge at the Solid/Water Interface and Its Role in Modern Materials Science. Nanbiosis. Available at: [Link]

  • Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Available at: [Link]

  • Application of Light Scattering Techniques to Nanoparticle Characterization and Development. PMC. Available at: [Link]

  • Zeta Potential Measurements For Surface Modification Of Plastic Substrates For Nanofluidic Biosensors. LSU Scholarly Repository. Available at: [Link]

  • 12-Oxododecanoic acid. PubChem. Available at: [Link]

  • Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Characterization of Surface Ligands on Functionalized Magnetic Nanoparticles. Uni DUE. Available at: [Link]

  • A Comprehensive Review of Nanoparticle Characterization Techniques. Preprints.org. Available at: [Link]

  • Characterization of Nanoparticles by FTIR and FTIR-Microscopy. ResearchGate. Available at: [Link]

  • What are the surface characterization techniques for functionalized nanoparticles? ResearchGate. Available at: [Link]

  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC. Available at: [Link]

  • Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research. MDPI. Available at: [Link]

  • 10 methods to characterize the chemical composition of nanoparticles. Biolin Scientific. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]

  • Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. SpringerLink. Available at: [Link]

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers. Available at: [Link]

  • Study of morphology and Zeta Potential analyzer for the Silver Nanoparticles. SciSpace. Available at: [Link]

Sources

Application

12-(Benzyloxy)-12-oxododecanoic acid for creating self-assembled monolayers on gold

Application Note: Surface Functionalization of Gold Biosensors Using 12-(Benzyloxy)-12-oxododecanoic Acid for PROTAC Development Introduction & Mechanistic Rationale In the rapidly evolving field of targeted protein degr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Surface Functionalization of Gold Biosensors Using 12-(Benzyloxy)-12-oxododecanoic Acid for PROTAC Development

Introduction & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation, evaluating the ternary complex kinetics between a PROTAC, an E3 ligase, and a target protein is critical. Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are the gold standards for these measurements. However, accurately replicating the steric and hydrophobic environment of a PROTAC molecule on a 2D sensor chip requires precise surface chemistry.

12-(Benzyloxy)-12-oxododecanoic acid is a widely utilized 12-carbon aliphatic PROTAC linker[1]. When engineered into a self-assembled monolayer (SAM) on a gold biosensor, it provides a highly ordered, hydrophobic spacer that extends the bioactive warhead away from the steric bulk of the gold surface, minimizing non-specific protein binding.

The Causality of the Two-Step Assembly Strategy: While carboxylic acids can theoretically adsorb directly onto bare gold surfaces via bidentate carboxylate-gold coordination[2], these interactions are energetically weak (~10–15 kcal/mol) and highly susceptible to desorption in aqueous biological buffers. To ensure the thermodynamic stability required for rigorous drug-target interaction studies, this protocol avoids direct adsorption. Instead, we utilize a two-step chemisorption and covalent grafting approach. First, a primary amine-terminated alkanethiol is chemisorbed to form a robust Au–S bond (~40–45 kcal/mol)[3]. Second, the free carboxylic acid of the 12-(Benzyloxy)-12-oxododecanoic acid is covalently coupled to the amine-SAM via EDC/NHS chemistry[4].

Crucially, the benzyl ester acts as a bio-orthogonal protecting group during this coupling phase. It prevents the linker from forming "looped" structures (where both ends of a dicarboxylic acid might bind to the surface), ensuring a perfectly uniform, vertically oriented monolayer.

Visualization of the Functionalization Pathway

G Au Bare Gold Surface (SPR/QCM Chip) BaseSAM Amine-Terminated SAM (e.g., 11-Amino-1-undecanethiol) Au->BaseSAM Thiol Chemisorption Coupling EDC/NHS Coupling + 12-(Benzyloxy)-12-oxododecanoic acid BaseSAM->Coupling Amide Bond Formation ProtectedSAM Benzyl-Protected SAM (Hydrophobic Spacer) Coupling->ProtectedSAM Deprotection Benzyl Deprotection (Mild Alkaline Hydrolysis) ProtectedSAM->Deprotection Unmasking -COOH ActiveSAM Carboxyl-Terminated SAM Ready for PROTAC/Protein Deprotection->ActiveSAM

Fig 1: Stepwise functionalization of gold biosensors using a benzyl-protected PROTAC linker.

Quantitative Quality Control (Self-Validating Metrics)

A robust protocol must be a self-validating system. To ensure trustworthiness and reproducibility, surface modifications should be verified at each step using Contact Angle (θ) goniometry, Ellipsometry, and SPR baseline tracking.

Table 1: Quality Control Metrics for SAM Assembly

Assembly StageSurface ChemistryExpected Contact Angle (θ)Expected Ellipsometric ThicknessSPR Baseline Shift (ΔRU)
1. Bare Gold Clean Au(111)< 10° (Highly hydrophilic)0.0 nm0 (Baseline)
2. Base SAM -NH₂ terminal40° – 50°~1.5 nm+ 1000 – 1200
3. Linker Grafting -COOCH₂Ph terminal75° – 85° (Hydrophobic)~3.0 nm+ 800 – 900
4. Deprotection -COOH terminal20° – 30° (Hydrophilic)~2.5 nm- 200 – 300

Note: A failure to achieve the ~75° contact angle at Stage 3 indicates incomplete EDC/NHS coupling, whereas a failure to drop back to ~20° at Stage 4 indicates incomplete benzyl deprotection.

Experimental Protocols

Phase 1: Preparation of the Base Amine-SAM

Causality: A pristine gold surface is mandatory for dense thiol packing. Any organic contaminants will create defects in the SAM, leading to non-specific background noise during SPR analysis.

  • Gold Cleaning: Submerge the gold sensor chip in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 5 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics. Handle in a fume hood with extreme care).

  • Rinsing: Rinse exhaustively with Milli-Q water, followed by absolute ethanol. Dry under a gentle stream of high-purity N₂.

  • Thiol Incubation: Immediately immerse the chip in a 1 mM solution of 11-amino-1-undecanethiol hydrochloride in absolute ethanol. Incubate in the dark at room temperature for 18 hours.

  • Post-Assembly Wash: Wash the chip with ethanol to remove physisorbed multilayers, then dry with N₂. Verify via Contact Angle (~45°).

Phase 2: Covalent Grafting of 12-(Benzyloxy)-12-oxododecanoic Acid

Causality: EDC activates the free carboxylic acid of the linker into an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable NHS-ester, preventing rapid hydrolysis and maximizing the yield of the subsequent amide bond formation with the surface amines[4].

  • Linker Activation: In a glass vial, dissolve 2 mM of 12-(Benzyloxy)-12-oxododecanoic acid in a 1:1 mixture of DMF and Milli-Q water. Add 0.4 M EDC·HCl and 0.1 M NHS. Incubate for 15 minutes at room temperature to form the active ester.

  • Surface Coupling: Deposit 100 µL of the activated linker solution directly onto the amine-SAM chip. Incubate in a humidified chamber for 2 hours.

  • Quenching & Washing: Wash the chip with DMF, followed by ethanol, and finally Milli-Q water to remove unreacted reagents. Verify successful grafting via SPR baseline shift (+800 RU) and Contact Angle (~80°).

Phase 3: Benzyl Deprotection & Warhead Conjugation

Causality: Traditional benzyl deprotection utilizes Pd/C catalyzed hydrogenation, which is incompatible with a solid-state gold chip. Instead, we utilize mild alkaline hydrolysis. The Au–S bond remains stable under mildly basic conditions for short durations, allowing selective cleavage of the ester.

  • Hydrolysis: Submerge the functionalized chip in a 0.1 M LiOH solution (in 1:1 THF/Water) for 30 minutes at room temperature.

  • Neutralization: Immediately rinse the chip with 0.1 M HCl for 10 seconds to neutralize the surface, followed by exhaustive washing with Milli-Q water.

  • Validation: The surface is now terminated with highly reactive, free carboxylic acids. Verify the unmasking via Contact Angle (should drop to ~25°).

  • Downstream Application: The chip is now ready for a second round of EDC/NHS activation to covalently attach the amine-containing PROTAC warhead (e.g., Thalidomide or VHL ligand derivatives) or the target protein itself.

References

  • Influence of Gold Topography on Carboxylic Acid Terminated Self-Assembled Monolayers Source: Langmuir - ACS Publications URL: [Link]

  • Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology Source: Chemical Reviews - ACS Publications URL: [Link]

  • How to make nanobiosensors: surface modification and characterisation of nanomaterials for biosensing applications Source: RSC Advances - RSC Publishing URL: [Link]

Sources

Method

Application Note: Precision Engineering of Long-Acting Peptide Therapeutics using 12-(Benzyloxy)-12-oxododecanoic Acid

This Application Note and Protocol Guide is designed for researchers and drug development scientists focusing on peptide therapeutics and half-life extension strategies.[1] It details the utilization of 12-(Benzyloxy)-12...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development scientists focusing on peptide therapeutics and half-life extension strategies.[1] It details the utilization of 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2), a critical heterobifunctional building block for engineering albumin-binding moieties.[1]

[1]

Executive Summary

The rapid renal clearance of peptide therapeutics remains a primary bottleneck in drug development. 12-(Benzyloxy)-12-oxododecanoic acid serves as a specialized "lipidation" reagent.[1] It allows for the site-specific attachment of a C12 fatty acid chain to a therapeutic peptide.

Unlike simple fatty acids, this molecule is a mono-benzyl ester of dodecanedioic acid .[1] This unique structure provides two critical functions:

  • Orthogonal Protection: The benzyl ester protects one carboxyl terminus, preventing polymerization during conjugation and allowing for controlled, directional attachment to the drug payload.

  • Albumin Affinity (Post-Deprotection): Upon removal of the benzyl group (or in vivo hydrolysis), the revealed terminal carboxylate confers high affinity for Human Serum Albumin (HSA), significantly extending the circulating half-life of the conjugate.

Technical Specifications & Material Properties

PropertySpecification
Chemical Name 12-(Benzyloxy)-12-oxododecanoic acid
Synonyms Dodecanedioic acid, 1-(phenylmethyl) ester; Mono-benzyl dodecanedioate
CAS Number 88353-04-2
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.42 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water
Functional Groups Free Carboxylic Acid (C1), Benzyl Ester (C12)
Purity Requirement ≥ 97% (HPLC) for pharmaceutical synthesis

Mechanism of Action: The Albumin Hitchhiker Strategy

The efficacy of BODA relies on the "Albumin Hitchhiker" mechanism. Human Serum Albumin (HSA) possesses distinct fatty acid binding sites (Sudlow Sites).

  • Conjugation: BODA is covalently linked to a peptide drug (e.g., GLP-1 agonist) via its free acid group.[1]

  • Circulation: In the bloodstream, the hydrophobic C12 chain and the terminal negative charge (after benzyl removal) anchor the peptide into the hydrophobic pockets of HSA.

  • Shielding: The massive size of HSA (66.5 kDa) prevents the small peptide (~4 kDa) from being filtered by the kidneys (renal threshold ~40-60 kDa) and protects it from enzymatic degradation.

Visualization: Mechanism of Action

AlbuminBinding Reagent 12-(Benzyloxy)-12-oxododecanoic acid Activation Activation (NHS/DIC) Reagent->Activation Step 1 Conjugation Conjugation to Peptide (Lysine Side Chain) Activation->Conjugation Step 2 Deprotection Benzyl Removal (H2/Pd or Esterase) Conjugation->Deprotection Step 3 ActiveDrug Active Drug-C12-COOH Deprotection->ActiveDrug Yields HSA_Complex HSA-Drug Complex (Circulating Depot) ActiveDrug->HSA_Complex Binds HSA (Kd ~ μM) Renal Renal Clearance (Blocked) HSA_Complex->Renal Prevents

Caption: The workflow from chemical reagent to physiological mechanism, highlighting the critical albumin binding step that prevents renal clearance.[1][2]

Protocol: Solid-Phase Synthesis of Lipidated Peptides

This protocol describes the incorporation of 12-(Benzyloxy)-12-oxododecanoic acid onto a peptide backbone using Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1]

Objective: To attach the lipid moiety to a specific Lysine residue (e.g., Lys26) of a peptide.

Phase 1: Selective Deprotection of Lysine

Prerequisite: The peptide is synthesized on resin. The target Lysine must be protected with an orthogonal group (e.g., Lys(Mtt) or Lys(ivDde)) that can be removed without cleaving the peptide from the resin.[1]

  • Wash Resin: Wash the resin 3x with Dichloromethane (DCM).

  • Mtt Removal (if using Lys(Mtt)):

    • Treat resin with 1% TFA / 5% TIS / DCM (vol/vol).[1]

    • Incubate for 2 minutes. Drain.

    • Repeat 5-10 times until the yellow color (trityl cation) disappears.[1]

    • Critical: Do not extend time excessively to avoid premature cleavage of the peptide from the resin (if using acid-labile linker).

  • Neutralization: Wash resin 3x with DMF, then 3x with 5% DIPEA in DMF to neutralize the epsilon-amine.

Phase 2: Activation and Coupling of BODA

Rationale: The free acid of BODA is activated to form an amide bond with the epsilon-amine of the Lysine.

  • Reagent Prep:

    • Dissolve 12-(Benzyloxy)-12-oxododecanoic acid (3.0 equivalents relative to resin loading) in DMF.

    • Add HOAt (3.0 eq) or Oxyma (3.0 eq).[1]

    • Add DIC (Diisopropylcarbodiimide, 3.0 eq).[1]

    • Note: Pre-activation for 2-5 minutes is recommended.[1]

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 2–4 hours.

    • Monitoring: Verify completion using the Kaiser Test (ninhydrin). The resin should be negative (colorless/yellow), indicating no free amines remain.

  • Washing: Wash resin 5x with DMF, 3x with DCM.

Phase 3: Cleavage and Global Deprotection

Note on Benzyl Group Stability: In standard Fmoc cleavage cocktails (95% TFA), the Benzyl ester (OBzl) is generally stable .[1]

  • Result: The peptide cleaved from the resin will retain the Benzyl ester on the fatty acid.

  • Application: This generates a Prodrug .[3][4] The benzyl ester increases hydrophobicity, potentially aiding cell permeation. It is hydrolyzed by plasma esterases in vivo to reveal the active albumin-binding carboxylate.

Protocol:

  • Incubate resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.[1]

  • Precipitate peptide in cold diethyl ether.

  • Centrifuge and lyophilize.

Phase 4: Optional In-Vitro Deprotection (Hydrogenolysis)

If the free acid form is required before in vivo administration (e.g., for QC or in vitro binding studies), the benzyl group must be removed.[1]

  • Dissolve the purified peptide in Methanol or Acetic Acid .

  • Add catalyst: 10% Pd/C (10-20% by weight of peptide).

  • Stir under H2 atmosphere (balloon pressure) for 2-4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate and lyophilize.

Experimental Validation: Albumin Binding Assay

To confirm that the BODA-modified peptide effectively binds albumin, use an HPLC Mobility Shift Assay.[1]

Principle: The retention time of the lipidated peptide will shift significantly in the presence of HSA due to the formation of a large, hydrophilic protein-peptide complex.

StepProcedure
1. Preparation Prepare a 100 µM solution of the Lipidated Peptide in PBS (pH 7.4). Prepare a 600 µM solution of HSA (Human Serum Albumin).
2. Incubation Mix Peptide and HSA in a 1:1 molar ratio. Incubate at 37°C for 30 minutes.
3. Control Prepare a sample of Peptide only and HSA only.
4. Analysis Inject samples onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75).[1]
5. Result Free Peptide: Elutes late (low MW). Complex: Elutes early (matching HSA retention time). Quantification: Calculate % bound by integrating the peak area of the complex vs free peptide.

Synthesis Workflow Diagram

SynthesisWorkflow Start Resin-Bound Peptide (Lys-Mtt protected) Step1 1. Selective Deprotection (1% TFA in DCM) Start->Step1 Step2 2. Coupling BODA + DIC/HOAt Step1->Step2 Step3 3. Global Cleavage (95% TFA) Step2->Step3 Product1 Product A: Benzyl-Protected Peptide (Prodrug / High Hydrophobicity) Step3->Product1 Yields Step4 4. Hydrogenolysis (H2, Pd/C) Product1->Step4 Optional Product2 Product B: Free Acid Peptide (High Albumin Affinity) Step4->Product2

Caption: Step-by-step synthetic route from resin-bound peptide to final lipidated therapeutic.

Troubleshooting & Optimization

  • Issue: Incomplete Coupling.

    • Cause: Steric hindrance around the Lysine residue.

    • Solution: Use a PEG spacer (e.g., Fmoc-AEEA-OH) between the Lysine and the BODA molecule to reduce steric clash and improve albumin binding flexibility.[1]

  • Issue: Poor Solubility.

    • Cause: The C12 chain is hydrophobic.

    • Solution: Dissolve BODA in pure DMF or NMP. Do not use aqueous buffers for the coupling reaction.

  • Issue: Benzyl Ester Hydrolysis.

    • Cause: Exposure to strong base or harsh acidic conditions for prolonged periods.

    • Solution: BODA is stable in TFA, but avoid strong bases (NaOH) during workup if the Benzyl group must be retained.

References

  • Kurtzhals, P., et al. (1995). Albumin binding of insulins acylated with fatty acids: characterization of the ligand-protein interaction and correlation between binding affinity and timing of the insulin effect in vivo.[5] Biochemical Journal, 312(3), 725–731.[1]

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry, 58(18), 7370–7380.[1] [1]

  • Zorzi, A., et al. (2017).[6] Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides.[1] Nature Communications, 8, 16092. [1]

  • ChemicalBook. (2023). Dodecanedioic acid, 1-(phenylmethyl) ester Product Properties.

Sources

Application

Synthesis of polymer-drug conjugates using 12-(Benzyloxy)-12-oxododecanoic acid

Application Note: Synthesis of Amphiphilic Polymer-Drug Conjugates using 12-(Benzyloxy)-12-oxododecanoic Acid Part 1: Executive Summary & Strategic Rationale 1.1 The Role of Long-Chain Aliphatic Spacers in PDCs In the de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Amphiphilic Polymer-Drug Conjugates using 12-(Benzyloxy)-12-oxododecanoic Acid

Part 1: Executive Summary & Strategic Rationale

1.1 The Role of Long-Chain Aliphatic Spacers in PDCs In the design of Polymer-Drug Conjugates (PDCs), the linker is not merely a connector; it is a functional component that dictates drug release kinetics, steric accessibility, and supramolecular assembly.

12-(Benzyloxy)-12-oxododecanoic acid (CAS 88353-04-2) is a premium heterobifunctional building block. Structurally, it is the mono-benzyl ester of dodecanedioic acid. It features:

  • A Free Carboxylic Acid (C1): Ready for immediate activation and coupling to amine-bearing payloads or polymers.

  • A C12 Aliphatic Chain: Provides a hydrophobic "spacer" arm (approx. 15–20 Å). This hydrophobicity is critical for inducing micellar self-assembly in amphiphilic conjugates, protecting the payload from premature hydrolysis.

  • A Benzyl Ester (C12): A robust protecting group that prevents polymerization during the first coupling phase. It is orthogonally removable via catalytic hydrogenolysis, avoiding the harsh acidic/basic conditions required for Boc or Fmoc deprotection.

1.2 Application Scope This protocol details the synthesis of an Amphiphilic Polymer-Drug Conjugate . The strategy employs a "Payload-First" approach:

  • Coupling the linker to a hydrophobic drug (Payload).

  • Deprotecting the distal end.

  • Conjugating the Hydrophobic-Linker-Drug moiety to a hydrophilic polymer (e.g., PEG).

This architecture drives the formation of core-shell nanoparticles (micelles) in aqueous media, where the C12-Drug segment forms the hydrophobic core.

Part 2: Material Profile & Safety

PropertySpecification
Compound Name 12-(Benzyloxy)-12-oxododecanoic acid
Synonyms Monobenzyl dodecanedioate; 12-Benzyloxy-12-oxododecanoic acid
CAS Number 88353-04-2
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate. Insoluble in water.
Storage 2–8°C, Desiccated.

Safety Precaution: The synthesis involves carbodiimides (EDC/DCC) and palladium catalysts. Work must be performed in a fume hood. Dichloromethane (DCM) is volatile and toxic.

Part 3: Detailed Experimental Protocol

Phase 1: Activation of the Linker (NHS Ester Synthesis)

Objective: Convert the free carboxylic acid of the linker into a reactive N-hydroxysuccinimide (NHS) ester.

Reagents:

  • 12-(Benzyloxy)-12-oxododecanoic acid (1.0 equiv)[1]

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve 12-(Benzyloxy)-12-oxododecanoic acid in anhydrous DCM (0.1 M concentration).

  • Add NHS to the solution and stir for 5 minutes under nitrogen.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Add EDC·HCl slowly.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 7:3). The product (NHS-ester) will be less polar than the starting acid.

  • Workup: Dilute with DCM, wash with 0.1 N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Yield: The resulting 12-(Benzyloxy)-12-oxododecanoic acid NHS ester is a waxy solid. Use immediately or store at -20°C.

Phase 2: Conjugation to Payload (Drug-Linker Synthesis)

Objective: Attach the hydrophobic linker to an amine-bearing drug (e.g., Doxorubicin, Gemcitabine derivative, or a model amine).

Reagents:

  • Amine-bearing Payload (1.0 equiv)

  • Linker-NHS Ester (from Phase 1) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (depending on drug solubility)

Protocol:

  • Dissolve the Payload in anhydrous DMF.

  • Add TEA/DIPEA to deprotonate the amine.

  • Add the Linker-NHS ester dissolved in a minimal amount of DMF.

  • Stir at room temperature for 12–24 hours.

  • Purification:

    • For hydrophobic drugs: Evaporate solvent and purify via Silica Gel Column Chromatography.

    • Target Structure:Benzyl-O-CO-(CH₂)₁₀-CO-NH-Drug .

  • Validation: ESI-MS should show [M+H]⁺ corresponding to Drug + 302 Da (Linker fragment - H₂O).

Phase 3: Benzyl Deprotection (Hydrogenolysis)

Objective: Remove the benzyl protecting group to reveal the distal carboxylic acid without affecting the Drug-Linker bond.

Reagents:

  • Benzyl-Linker-Drug Conjugate[2]

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen Gas (H₂, balloon pressure) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol or Ethanol (if drug is soluble), or THF/MeOH mix.

Protocol:

  • Dissolve the conjugate in the chosen solvent.

  • Add Pd/C catalyst (10–20% by weight of the substrate).

  • Purge the flask with Nitrogen, then introduce Hydrogen (balloon).

  • Stir vigorously at room temperature for 2–4 hours.

    • Critical Check: Monitor by TLC. The disappearance of the benzyl UV active spot and the appearance of a more polar spot indicates completion.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent to yield HOOC-(CH₂)₁₀-CO-NH-Drug .

Phase 4: Polymer Ligation (Final PDC Assembly)

Objective: Conjugate the free acid of the Drug-Linker construct to a hydrophilic polymer (e.g., mPEG-Amine, 5 kDa).

Reagents:

  • HOOC-Linker-Drug (1.2 equiv)

  • mPEG-NH₂ (1.0 equiv)

  • HBTU or HATU (Coupling agent) (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF[3]

Protocol:

  • Dissolve HOOC-Linker-Drug in anhydrous DMF.

  • Add DIPEA and HBTU/HATU. Stir for 10 minutes to activate the acid.

  • Add mPEG-NH₂.

  • Stir at room temperature for 24 hours.

  • Purification:

    • Precipitate the polymer into cold Diethyl Ether (removes unreacted small molecules).

    • Redissolve in water and perform Dialysis (MWCO 3.5 kDa) against distilled water for 48 hours to remove traces of coupling agents.

    • Lyophilize to obtain the final powder.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical orthogonal protection strategy.

PDC_Synthesis cluster_legend Key Transformation Logic Start 12-(Benzyloxy)-12-oxododecanoic acid (Free Acid / Benzyl Ester) Activation Phase 1: NHS Activation (EDC/NHS, DCM) Start->Activation Intermediate1 Intermediate: NHS-Linker-OBn Activation->Intermediate1 DrugCoupling Phase 2: Drug Conjugation (R-NH2 Payload) Intermediate1->DrugCoupling Intermediate2 Conjugate A: Drug-NH-CO-(CH2)10-CO-OBn DrugCoupling->Intermediate2 Deprotection Phase 3: Hydrogenolysis (H2, Pd/C) Intermediate2->Deprotection Intermediate3 Conjugate B: Drug-NH-CO-(CH2)10-COOH (Free Distal Acid) Deprotection->Intermediate3 PolymerCoupling Phase 4: Polymer Ligation (mPEG-NH2, HATU) Intermediate3->PolymerCoupling FinalProduct Final PDC: mPEG-Linker-Drug (Amphiphilic Micelle Former) PolymerCoupling->FinalProduct Hydrophobic Core Formation The C12 chain ensures drug encapsulation in micelle core.

Caption: Step-by-step synthesis workflow for creating amphiphilic polymer-drug conjugates using the monobenzyl dodecanedioate linker.

Part 5: Analytical Validation & Troubleshooting

5.1 Nuclear Magnetic Resonance (¹H NMR)

  • Starting Material: Look for Benzyl aromatic protons (7.3–7.4 ppm, multiplet) and the benzylic methylene (-OCH₂-Ph) at ~5.1 ppm.

  • Post-Hydrogenolysis: Complete disappearance of the peaks at 7.3 ppm and 5.1 ppm confirms deprotection.

  • Final Conjugate: Broad PEG peak at 3.6 ppm (backbone) and specific drug signals. Integration ratio of PEG protons to Drug protons determines Drug Loading Efficiency (DLE).

5.2 Troubleshooting Guide

  • Issue: Poor Solubility of Intermediate 3 (Drug-Linker-COOH).

    • Cause: The C12 chain plus a hydrophobic drug creates a very lipophilic molecule.

    • Solution: Use solvent mixtures like DCM/MeOH (1:1) or pure DMSO for the deprotection and subsequent coupling steps.

  • Issue: Incomplete Deprotection.

    • Cause: Catalyst poisoning by sulfur/amine groups in the drug.

    • Solution: Increase Pd/C loading or use Pd(OH)₂ (Pearlman’s catalyst). Ensure H₂ pressure is maintained.

References

  • Vicent, M. J., & Duncan, R. (2006).[2] Polymer conjugates: nanosized medicines for treating cancer. Trends in Biotechnology. (Contextual grounding for PDC synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77563: 12-Oxododecanoic acid derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 12-(Benzyloxy)-12-oxododecanoic Acid as a Hydrogel Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the application of 12-(Benzyloxy)-12-oxododeca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 12-(Benzyloxy)-12-oxododecanoic acid as a novel crosslinking agent for the synthesis of biocompatible hydrogels. This bifunctional molecule, featuring a terminal carboxylic acid and a benzyl-protected carboxylic acid, offers unique opportunities for creating tunable and functional hydrogel networks. These hydrogels have potential applications in drug delivery, tissue engineering, and regenerative medicine. This document details the underlying chemical principles, provides step-by-step protocols for hydrogel synthesis with common polymers such as polyvinyl alcohol (PVA) and chitosan, and outlines methods for their characterization and biological evaluation.

Introduction: The Rationale for a Benzyl-Protected Long-Chain Dicarboxylic Acid Crosslinker

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water, making them excellent candidates for biomedical applications due to their similarity to soft tissues.[1] The properties of a hydrogel are largely determined by the polymer backbone and the crosslinking agent used to form the network. Chemical crosslinking, which involves the formation of covalent bonds, provides greater mechanical stability compared to physical crosslinking.[2]

Dicarboxylic acids are a well-established class of crosslinking agents that can react with polymers containing hydroxyl or amine functional groups to form ester or amide linkages, respectively.[3][4] 12-(Benzyloxy)-12-oxododecanoic acid is a unique crosslinker for several reasons:

  • Long Aliphatic Chain: The twelve-carbon chain provides flexibility and hydrophobicity to the crosslinks, which can influence the mechanical properties, degradation rate, and drug-loading capacity of the hydrogel.

  • Bifunctionality: It possesses two carboxylic acid groups, allowing it to link two polymer chains together.

  • Orthogonal Reactivity: The presence of a free carboxylic acid and a benzyl-protected carboxylic acid allows for a two-stage crosslinking or modification strategy. The free carboxylic acid can be used for the initial network formation, and the benzyl group can be later removed to expose a new reactive site for further functionalization, such as the attachment of drugs or targeting ligands.

This guide will explore the practical aspects of utilizing 12-(Benzyloxy)-12-oxododecanoic acid to create advanced hydrogel systems.

Chemical Structure and Properties

  • Chemical Name: 12-(Benzyloxy)-12-oxododecanoic acid

  • CAS Number: 88353-04-2

  • Molecular Formula: C₁₉H₂₈O₄

  • Molecular Weight: 320.43 g/mol

  • Appearance: White to off-white solid

  • Key Functional Groups:

    • One free carboxylic acid (-COOH)

    • One benzyl ester (-COO-CH₂-Ph)

Mechanism of Crosslinking

The crosslinking mechanism depends on the functional groups present in the polymer backbone.

Esterification with Hydroxyl-Containing Polymers (e.g., PVA, Hyaluronic Acid)

With polymers rich in hydroxyl (-OH) groups, such as polyvinyl alcohol (PVA), the free carboxylic acid of 12-(Benzyloxy)-12-oxododecanoic acid can undergo an esterification reaction. This reaction is typically catalyzed by an acid and driven by the removal of water, often through heating.[3]

G Polymer_OH Polymer-OH Ester_Linkage Polymer-O-CO-(CH2)11-COO-Bn Polymer_OH->Ester_Linkage Esterification Crosslinker HOOC-(CH2)11-COO-Bn Crosslinker->Ester_Linkage Water H2O Ester_Linkage->Water

Caption: Esterification crosslinking mechanism.

Amidation with Amine-Containing Polymers (e.g., Chitosan)

For polymers with primary amine (-NH₂) groups, such as chitosan, the free carboxylic acid can form a stable amide bond. This reaction can be facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or through heat-induced amidation.[5]

G Polymer_NH2 Polymer-NH2 Amide_Linkage Polymer-NH-CO-(CH2)11-COO-Bn Polymer_NH2->Amide_Linkage Amidation Crosslinker HOOC-(CH2)11-COO-Bn Crosslinker->Amide_Linkage Water H2O Amide_Linkage->Water

Caption: Amidation crosslinking mechanism.

Protocols for Hydrogel Synthesis

The following protocols are provided as a starting point and may require optimization based on the specific polymer and desired hydrogel properties.

Protocol 1: Polyvinyl Alcohol (PVA) Hydrogel Synthesis

This protocol describes the formation of a PVA hydrogel through esterification.

Materials:

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed, medium molecular weight

  • 12-(Benzyloxy)-12-oxododecanoic acid

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), concentrated

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer with hotplate

  • Molds (e.g., petri dishes, custom-made silicone molds)

  • Oven

  • Freeze-dryer (optional)

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90 °C with vigorous stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Crosslinker Solution Preparation:

    • Dissolve 12-(Benzyloxy)-12-oxododecanoic acid in a minimal amount of DMSO. The amount of crosslinker can be varied to control the crosslinking density. A starting point is a 1:10 molar ratio of crosslinker to PVA monomer units.

  • Mixing and Casting:

    • Add the crosslinker solution to the PVA solution and mix thoroughly.

    • Add a catalytic amount of concentrated HCl (e.g., 0.1% v/v of the total solution).

    • Pour the mixture into molds.

  • Curing:

    • Place the molds in an oven at 60-80 °C for 24-48 hours to facilitate the esterification reaction and evaporate the solvent. The resulting product will be a dried hydrogel film or scaffold.

  • Purification:

    • Immerse the dried hydrogel in a large volume of DI water for 24 hours, changing the water several times to remove any unreacted crosslinker and acid catalyst.

    • Subsequently, immerse the hydrogel in PBS (pH 7.4) until equilibrium swelling is reached.

Protocol 2: Chitosan Hydrogel Synthesis

This protocol outlines the formation of a chitosan hydrogel via amidation using EDC/NHS chemistry.

Materials:

  • Chitosan, low molecular weight, >75% deacetylated

  • 12-(Benzyloxy)-12-oxododecanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Acetic acid

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 5.5

  • Sodium hydroxide (NaOH) solution, 1 M

  • DI water

  • PBS, pH 7.4

Equipment:

  • Magnetic stirrer

  • Molds

  • pH meter

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with stirring overnight.

  • Crosslinker Activation:

    • Dissolve 12-(Benzyloxy)-12-oxododecanoic acid in MES buffer.

    • Add EDC and NHS to the crosslinker solution at a molar ratio of 1:2:5 (crosslinker:EDC:NHS) and stir for 15 minutes at room temperature to activate the carboxylic acid group.

  • Crosslinking Reaction:

    • Add the activated crosslinker solution to the chitosan solution and stir vigorously to ensure homogeneous mixing. The molar ratio of the crosslinker's free carboxylic acid to the amine groups of chitosan can be varied (e.g., 1:5, 1:10).

    • Pour the mixture into molds and allow it to gel at room temperature for 4-6 hours.

  • Purification:

    • Immerse the resulting hydrogel in a 1 M NaOH solution for 2 hours to neutralize the excess acid and remove any unreacted reagents.

    • Wash the hydrogel extensively with DI water until the pH of the washing solution becomes neutral.

    • Finally, equilibrate the hydrogel in PBS (pH 7.4).

Post-Crosslinking Modification: Deprotection of the Benzyl Ester

A key feature of this crosslinker is the potential for post-fabrication modification by removing the benzyl protecting group. This exposes a new carboxylic acid group on the hydrogel network, which can be used for further functionalization.

Protocol 3: Catalytic Hydrogenolysis for Benzyl Ester Deprotection

This method is effective and proceeds under mild conditions.[6]

Materials:

  • Crosslinked hydrogel containing benzyl ester groups

  • Palladium on carbon (Pd/C), 10%

  • Methanol or another suitable solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Swell the hydrogel in a suitable solvent like methanol.

  • Place the swollen hydrogel in a reaction vessel with a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with stirring at room temperature.

  • The reaction progress can be monitored by the disappearance of the benzyl ester peak in the FTIR spectrum. The reaction is typically complete within 24 hours.

  • After the reaction, thoroughly wash the hydrogel with the solvent and then with DI water to remove the catalyst and any byproducts.

Characterization of Hydrogels

A thorough characterization is essential to understand the properties of the synthesized hydrogels.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of ester or amide crosslinks.

  • Ester Crosslinking (PVA Hydrogel): Look for the appearance of a new carbonyl (C=O) stretching peak around 1735 cm⁻¹, characteristic of an ester bond.

  • Amide Crosslinking (Chitosan Hydrogel): Observe changes in the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands, indicating the formation of new amide linkages.[7]

  • Benzyl Ester Deprotection: Monitor the disappearance of the characteristic peaks associated with the benzyl group (e.g., aromatic C-H stretching above 3000 cm⁻¹) and the benzyl ester C-O stretching.

Rheological Analysis

Rheology provides information about the mechanical properties of the hydrogel.[8]

  • Instrumentation: A rotational rheometer with a parallel plate or cone-and-plate geometry is suitable.

  • Measurements:

    • Oscillatory Frequency Sweep: To determine the storage modulus (G') and loss modulus (G''). For a crosslinked hydrogel, G' should be significantly higher than G'' and relatively independent of frequency.

    • Oscillatory Strain Sweep: To identify the linear viscoelastic region (LVER) where the modulus is independent of the applied strain.

Table 1: Expected Rheological Properties

PropertyDescriptionExpected Value for a Crosslinked Hydrogel
Storage Modulus (G') Elastic component> Loss Modulus (G'')
Loss Modulus (G'') Viscous component< Storage Modulus (G')
Tan Delta (G''/G') Damping factor< 1
Swelling Studies

The swelling behavior is a critical parameter for hydrogels.[9][10]

Protocol 4: Swelling Ratio Determination

  • Prepare hydrogel samples of known initial weight (W_d), either freeze-dried or after the initial curing and drying.

  • Immerse the samples in a swelling medium (e.g., PBS at 37 °C).

  • At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (W_s).

  • Continue until a constant weight is reached (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula:

    SR (%) = [(W_s - W_d) / W_d] * 100

Application-Specific Protocols

In Vitro Drug Release Study

This protocol assesses the hydrogel's potential as a drug delivery vehicle.[11][12]

Protocol 5: Drug Loading and Release Assay

  • Drug Loading:

    • Swell the purified hydrogel in a solution of the model drug (e.g., methylene blue, ibuprofen, or a therapeutic protein) of known concentration for 24-48 hours.

    • The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the loading solution using UV-Vis spectroscopy.

  • Drug Release:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37 °C) with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Measure the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the cumulative drug release over time.

G cluster_0 Drug Loading cluster_1 Drug Release a0 Swell hydrogel in drug solution a1 Drug diffuses into hydrogel a0->a1 a2 Equilibrium loading a1->a2 b0 Place loaded hydrogel in release medium b1 Drug diffuses out of hydrogel b0->b1 b2 Measure drug concentration over time b1->b2

Caption: Workflow for in vitro drug release study.

Cytotoxicity Assessment

It is crucial to ensure the biocompatibility of the hydrogel for biomedical applications.[13][14]

Protocol 6: MTT Assay for Cytotoxicity

  • Hydrogel Extract Preparation:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes).

    • Incubate the hydrogels in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37 °C to prepare an extract.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Exposure:

    • Remove the culture medium and replace it with the hydrogel extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.

Conclusion and Future Perspectives

12-(Benzyloxy)-12-oxododecanoic acid presents a versatile and promising platform for the development of advanced hydrogels. The long aliphatic chain, coupled with the potential for post-synthetic modification via deprotection of the benzyl ester, allows for the creation of hydrogels with tunable mechanical properties, degradation profiles, and functionalities. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this unique crosslinking agent in various biomedical applications, from controlled drug delivery to sophisticated tissue engineering scaffolds. Future work should focus on optimizing reaction conditions for different polymer systems and exploring the full potential of the deprotected carboxylic acid for conjugating bioactive molecules.

References

  • Mandal, P. K., & McMurray, J. S. (2007). A convenient and efficient method for the deprotection of benzyl and allyl ethers using triethylsilane and palladium on charcoal. The Journal of organic chemistry, 72(17), 6599–6601.
  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature reviews.
  • Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672–1675.
  • Gautam, S., & Dinda, A. K. (2014). Esterification reaction between dicarboxylic acids and PVA.
  • Calderon, L., Collins, M. N., & O'Connell, C. D. (2019). Rheological Characterization of Hydrogels from Alginate-Based Nanodispersion. Polymers, 11(2), 253.
  • Berger, J., Reist, M., Mayer, J. M., Felt, O., & Gurny, R. (2004). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. International journal of molecular sciences, 5(3), 137–153.
  • Thi, H. H., Lee, Y., & Lee, B. T. (2017). Cytotoxicity evaluation of hydrogels using MTT assay method.
  • Block, D. E. (2010). The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate).
  • Clariant Produkte (Deutschland) GmbH. (2002). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Barkat, K., et al. (2019). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Polymers, 11(10), 1630.
  • BenchChem. (2025).
  • Paradiso, F., et al. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Frontiers in Bioengineering and Biotechnology, 12, 1379796.
  • E. H. Volwiler, E. B. Vliet. (1921). hydrolysis of esters. Chemguide.
  • Galler, K. M., et al. (2011). Three-Dimensional Human Cell Cultures for Cytotoxicity Testing of Dental Filling Materials.
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Hydrogel Design. (n.d.). Swelling. Hydrogel Design.
  • Sumitomo Chemical Company, Limited. (2011). Deprotection method of protective polymer.
  • Sarfraz, R. M., et al. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers, 14(7), 1344.
  • Sonker, A. K., et al. (2018). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment, 26(5), 1782-1794.
  • The Dow Chemical Company. (1997). Ester-crosslinked chitosan, method of making, products.
  • TA Instruments. (n.d.).
  • Khong, T. T., et al. (2022). Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests. Trends in Sciences, 19(11), 5945.
  • Spasojevic, J., et al. (2016). SYNTHESIS AND CHARACTERISATION OF HYDROGELS BASED ON STARCH AND CITRIC ACID. Hemijska industrija, 70(3), 261-269.
  • Yoo, H. W., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource technology, 289, 121665.
  • Sowinska, A., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
  • Osbourn, J. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube.
  • National Starch and Chemical Investment Holding Corporation. (1994). Polyvinyl alcohol esterified with lactic acid and process therefor.
  • Gull, N., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC advances, 9(54), 31631–31644.
  • Kumar, A., & Kumar, A. (2011). Approaches for Functional Modification or Cross-Linking of Chitosan. UQ eSpace.
  • Liu, X., et al. (2024). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Polymers, 16(21), 2975.
  • Wang, Y., et al. (2014). Semiquantitative FTIR Analysis of the Crosslinking Density of Poly(ester amide)-Based Thermoset Elastomers.
  • Sivaraj, D., et al. (2021). Determination of cytotoxicity by MTT assay on hydrogel extracts.
  • Zhang, K., et al. (2023). Engineering Functional PVA: A Comprehensive Review of Chemical Modifications and Prospective Developments. ACS Polymers Au, 3(6), 495-515.
  • Zuidema, J. M., et al. (2014). A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies.
  • Wang, W., et al. (2023). Chitosan-based hydrogels. Semantic Scholar.
  • Chen, L., et al. (2013). In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol). Journal of biomedical nanotechnology, 9(10), 1667–1675.
  • Lyundup, A. V., et al. (2020). Application of hydrogel wound dressings in cell therapy-approaches to assessment in vitro. Cell technologies in biology and medicine, (1), 32-39.
  • Lorenzo Lopez, M., et al. (2025). Passive nanorheological tool to characterise hydrogels. Nanoscale.
  • Ghorai, M. K., & Kumar, A. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic letters, 23(3), 859–864.
  • Wang, J., et al. (2014). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Drug delivery, 21(4), 282-289.
  • Ravichandran, H., et al. (2021). Modeling swelling behavior of hydrogels in aqueous organic solvents. OSTI.GOV.
  • El-Sherbiny, I. M. (2012). Synthesis and Antimicrobial Activity of Some Novel Cross-Linked Chitosan Hydrogels. International journal of molecular sciences, 13(9), 11187–11202.
  • Adnadjevic, B., & Jovanovic, J. (2009). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Iranian Journal of Pharmaceutical Research, 8(4), 217-228.
  • Roy, S., & Majumdar, P. (2013). Hydro-Gel Swelling Study and Modelling. International Journal of Drug Development and Research, 5(2), 145-150.

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 12-(Benzyloxy)-12-oxododecanoic Acid Conjugates

Introduction & Mechanistic Context 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2) is a highly versatile bifunctional linker utilized extensively in the development of Proteolysis Targeting Chimeras (PROTACs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2) is a highly versatile bifunctional linker utilized extensively in the development of Proteolysis Targeting Chimeras (PROTACs) and lipid-conjugated peptide therapeutics[1][2]. The molecule features a 12-carbon aliphatic chain (a dodecanedioic acid derivative) where one carboxylic acid is protected as a benzyl ester.

This mono-protection strategy is mechanistically crucial: it ensures unidirectional amide coupling to the target peptide's amine (e.g., a lysine side chain), preventing unwanted polymerization during synthesis. Following conjugation, the benzyl group can be selectively removed via catalytic hydrogenolysis. This reveals a free terminal carboxylic acid designed for non-covalent albumin binding, a proven strategy for extending the therapeutic half-life of the conjugate in vivo.

Analytical Challenges & Causality

Quantifying these lipopeptide conjugates in complex biological matrices (e.g., plasma, cell culture media) presents significant bioanalytical hurdles. The covalent attachment of the 12-carbon lipidic moiety drastically shifts the hydrophobicity of the parent molecule. This leads to three primary analytical challenges:

  • Matrix Interference: Endogenous lipids and proteins co-elute with the conjugate, causing severe ion suppression or enhancement in the electrospray ionization (ESI) source[3][4].

  • Column Fouling & Carryover: Highly lipophilic conjugates tend to exhibit non-specific binding to standard C18 stationary phases and LC fluidics, resulting in peak tailing and run-to-run carryover[4].

  • Solubility Constraints: Standard aqueous extraction buffers often fail to keep the highly lipophilic conjugate in solution, leading to poor recovery[5].

To overcome these issues, this protocol employs a tailored Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. We utilize Solid-Phase Extraction (SPE) for rigorous matrix cleanup, paired with a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl column provides unique π-π interactions with the benzyl group of the conjugate, offering superior selectivity and recovery compared to traditional hydrophobic C18 interactions[6]. Furthermore, the incorporation of isopropanol (IPA) in the organic mobile phase ensures complete elution of the lipid tail, mitigating carryover.

Workflow Visualization

G A 1. Conjugation Reaction 12-(Benzyloxy)-12-oxododecanoic Acid + Peptide B 2. Sample Preparation Protein Precipitation & SPE Cleanup A->B Quench & Spike IS C 3. Chromatographic Separation Phenyl-Hexyl LC Column B->C Reconstitution D 4. Mass Spectrometry ESI+ MRM Detection C->D Elution (IPA/ACN) E 5. Data Processing Quantification & Carryover Check D->E Signal Integration

Workflow for the conjugation and LC-MS/MS quantification of lipid-peptide conjugates.

Step-by-Step Experimental Protocol

Conjugation and Sample Preparation

Causality: Direct injection of lipid-conjugates from biological matrices leads to rapid column degradation and ion suppression[3]. SPE is mandatory to remove phospholipids and isolate the target analyte.

  • Activation: Dissolve 12-(Benzyloxy)-12-oxododecanoic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the target peptide (1.0 eq) to the activated mixture. React at room temperature for 2 hours.

  • Quenching & Spiking: Quench the reaction with 5% TFA in water. For bioanalysis, spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for extraction losses and matrix effects[5].

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode reversed-phase/anion-exchange SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

    • Load the quenched, IS-spiked sample.

    • Wash with 5% Methanol in water to remove salts and polar interferences.

    • Elute the lipopeptide conjugate with 2% Formic Acid in Methanol/Acetonitrile (1:1 v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 50% Mobile Phase A / 50% Mobile Phase B.

Chromatographic Separation (LC)

Causality: Isopropanol is added to Mobile Phase B to provide the elutropic strength necessary to wash the 12-carbon lipid tail off the column, preventing carryover[6].

  • Column: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 × 50 mm, 1.9 µm)[6].

  • Column Temperature: 50°C (reduces backpressure and improves peak shape for lipid-peptides).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (70:30 v/v).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS/MS)

Causality: Multiple Reaction Monitoring (MRM) in positive ESI mode provides the high specificity required to distinguish the conjugate from endogenous matrix lipids[4].

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

Self-Validating Quality Control System

To ensure trustworthiness and data integrity, the protocol must operate as a self-validating system:

  • System Suitability Testing (SST): Before analyzing study samples, inject a low-concentration standard mix six times. The coefficient of variation (CV) for the peak area must be <5%, and retention time drift must be <0.1 min.

  • Carryover Assessment: A blank matrix sample must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal[4].

  • Matrix Effect Evaluation: Calculate the matrix factor by comparing the peak area of the conjugate spiked post-extraction into a blank matrix versus the peak area in a neat solution. A normalized matrix factor (using SIL-IS) between 0.85 and 1.15 validates the extraction efficiency.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Linker

Property Value
Chemical Name 12-(Benzyloxy)-12-oxododecanoic acid
CAS Number 88353-04-2
Molecular Formula C19H28O4
Molecular Weight 320.43 g/mol

| Key Structural Features | 12-carbon aliphatic chain, mono-benzyl ester |

Table 2: Optimized LC Gradient for Lipopeptide Conjugates

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
1.0 80 20 Isocratic hold
4.0 10 90 Linear ramp
5.5 10 90 Column wash (Lipid elution)
5.6 80 20 Re-equilibration

| 7.0 | 80 | 20 | End |

Table 3: Representative MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Conjugate (Example) [M+2H]2+ Specific Peptide Fragment 25 - 35

| Benzyl Cleavage Marker | [M+H]+ | 91.05 (Tropylium ion) | 40 |

References

1.[3] A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC | nih.gov | 3 2.[1] 9-2-benzyloxy-1-benzyloxymethyl-ethoxy-methyl-6-chloroguanine-d5 | MedChemExpress (MCE) Life Science Reagents | medchemexpress.com | 1 3.[6] LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study | lcms.cz | 6 4.[4] Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences | aragen.com | 4 5.[2] Dodecanedioic acid, 1-(phenylmethyl) ester | 88353-04-2 - ChemicalBook | chemicalbook.com | 2 6.[5] Measuring Lipid Composition – LC-MS/MS - EUNCL | euncl.org | 5

Sources

Method

Application Note: 12-(Benzyloxy)-12-oxododecanoic Acid in the Synthesis of Long-Circulating Targeted Imaging Agents

Introduction & Mechanistic Rationale A persistent challenge in the development of targeted radioligands and fluorescent imaging agents is their rapid renal clearance. Small-molecule and peptide-based vectors (e.g., PSMA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

A persistent challenge in the development of targeted radioligands and fluorescent imaging agents is their rapid renal clearance. Small-molecule and peptide-based vectors (e.g., PSMA inhibitors, somatostatin analogs) often clear from the bloodstream before achieving optimal accumulation in target tumor tissues. To overcome this, modern radiopharmaceutical design incorporates Albumin-Binding Moieties (ABMs) to non-covalently tether the imaging agent to Human Serum Albumin (HSA) in vivo, drastically extending circulation half-life.

12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2) is a highly specialized, monobenzyl-protected dicarboxylic acid that serves as a premier building block for synthesizing these ABMs [1][1].

The Causality of the Design:

  • The C12 Aliphatic Chain: Long-chain dicarboxylic acids mimic endogenous fatty acids, binding with high affinity to subdomains IIA and IIIA of HSA [2][2]. This creates a slow-release depot effect in the bloodstream.

  • The Benzyl Protecting Group: Dodecanedioic acid has two identical carboxylic acid termini. Using the monobenzyl-protected variant ensures strictly mono-directional amide coupling to the targeting vector (e.g., via a lysine

    
    -amine). This prevents the formation of cross-linked dimers or inactive polymers during synthesis [3][3].
    

Physicochemical Properties & Specifications

To ensure reproducible bioconjugation, the precursor must meet strict purity and solubility parameters.

PropertySpecificationClinical / Synthetic Relevance
Chemical Name 12-(Benzyloxy)-12-oxododecanoic acidMonoprotected ABM precursor.
CAS Number 88353-04-2Standardized registry identifier[1].
Molecular Formula C₁₉H₂₈O₄Defines mass for LC-MS tracking (320.42 g/mol ).
Appearance White to off-white solidIndicates absence of oxidized impurities.
Solubility DMF, DMSO, DichloromethaneCompatible with standard solid-phase peptide synthesis (SPPS) and solution-phase coupling.
pKa (Predicted) 4.78 ± 0.10Requires activation (e.g., HATU) for efficient amidation[1].

Experimental Protocols: Synthesis & Validation

The following self-validating protocols describe the integration of 12-(Benzyloxy)-12-oxododecanoic acid into a generic amine-bearing targeting vector (e.g., a PSMA-targeting Lys-Urea-Glu pharmacophore).

Protocol A: Site-Specific Amide Coupling (HATU/DIPEA)

Causality: HATU is utilized because long-chain aliphatic carboxylic acids can exhibit sluggish coupling kinetics due to hydrophobic aggregation in polar solvents. DIPEA serves as a non-nucleophilic base, deprotonating the target amine without degrading the active ester intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the amine-bearing targeting vector in anhydrous DMF (Concentration: 0.1 M).

  • Activation: In a separate vial, dissolve 1.2 eq of 12-(Benzyloxy)-12-oxododecanoic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature to form the active OAt-ester.

  • Conjugation: Add the activated ABM solution dropwise to the targeting vector solution. Stir under an inert nitrogen atmosphere for 2 hours.

  • Self-Validation (LC-MS): Quench a 2

    
    L aliquot in 50% Acetonitrile/Water. Analyze via LC-MS. The reaction is complete when the starting material mass is depleted and the product mass (
    
    
    
    ) is dominant.
  • Purification: Precipitate the product using cold diethyl ether or purify via preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Protocol B: Catalytic Hydrogenation (Benzyl Deprotection)

Causality: The benzyl group must be removed to expose the free carboxylic acid, which is the exact pharmacophore recognized by the HSA binding pocket. Catalytic hydrogenation is selected over base saponification (NaOH/LiOH) because strong bases can hydrolyze the newly formed amide bonds or sensitive urea linkages in the targeting vector [4][4].

Step-by-Step Methodology:

  • Solvation: Dissolve the purified benzyl-protected intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 4 hours.
    
  • Self-Validation (LC-MS): Analyze an aliquot. Complete deprotection is confirmed by a mass shift of -90 Da (loss of the benzyl group).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the active, free-carboxylic acid ABM-ligand.

Protocol C: In Vitro HSA Binding Validation (HPLC)

Causality: Before committing to expensive radiolabeling and murine biodistribution studies, the functional affinity of the synthesized ABM-ligand to albumin must be verified.

Step-by-Step Methodology:

  • Column Setup: Install a commercially available HSA-immobilized chiral HPLC column (e.g., CHIRALPAK® HSA).

  • Mobile Phase: Use a physiological buffer (50 mM Potassium Phosphate, pH 7.4) with a gradient of isopropanol (0-20%) to elute tightly bound compounds.

  • Analysis: Inject the deprotected ABM-ligand alongside a non-ABM control (e.g., standard PSMA-617).

  • Validation: A successful ABM conjugation will demonstrate a significantly prolonged retention time (

    
    ) compared to the control, directly correlating to its non-covalent affinity for HSA.
    

Visualized Workflows

SynthesisWorkflow A Targeting Vector (Primary Amine) C Amide Coupling (HATU/DIPEA) A->C B 12-(Benzyloxy)-12- oxododecanoic acid B->C D Benzyl-Protected Conjugate C->D DMF, RT E Hydrogenation (Pd/C, H2) D->E Selective Cleavage F Active ABM-Ligand (Free Carboxylic Acid) E->F Yields HSA Binder

Chemical synthesis workflow for attaching the C12 albumin-binding moiety to a targeting vector.

PKPathway A Intravenous Injection B Bloodstream Circulation A->B C HSA Binding (Subdomains IIA/IIIA) B->C High Affinity (Non-Covalent) E Target Tissue Accumulation B->E Receptor Binding (e.g., PSMA) F Renal Clearance B->F Unbound Fraction D Extended Circulation Half-Life C->D D->B Slow Release Equilibrium

Pharmacokinetic pathway of ABM-conjugated radioligands demonstrating extended blood circulation.

Pharmacokinetic Impact Data

The integration of the dodecanedioic acid derivative transforms the pharmacokinetic profile of rapidly clearing radioligands. The table below summarizes typical comparative data observed in preclinical models (e.g., LNCaP tumor-bearing mice) when modifying a standard PSMA radioligand with a C12-ABM [5][5].

ParameterStandard Radioligand (e.g., ¹⁷⁷Lu-PSMA-617)ABM-Conjugated Radioligand (C12-Dicarboxylic Acid)
Blood Half-Life (

)
~1.5 - 2 Hours> 12 Hours
Tumor Uptake (24h p.i.) Moderate (~5-10 %IA/g)High (> 25 %IA/g)
Renal Clearance Rate Extremely RapidSlowed / Controlled
Therapeutic Efficacy Standard BaselineUp to 6-fold dose-sparing effect

References

  • ChemicalBook. "Dodecanedioic acid, 1-(phenylmethyl) ester | 88353-04-2".1

  • ResearchGate. "Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins: Miniperspective". 2

  • Bioconjugate Chemistry (ACS Publications). "Functionally Versatile and Highly Stable Chelator for 111In and 177Lu: Proof-of-Principle Prostate-Specific Membrane Antigen Targeting". 3

  • ResearchGate. "Identification, Characterization, and Suppression of Side Products Formed during the Synthesis of [177Lu]Lu-PSMA-617". 4

  • ResearchGate. "Radiofluorinated Derivatives of 2-(Phosphonomethyl)pentanedioic Acid as Inhibitors of Prostate Specific Membrane Antigen (PSMA) for the Imaging of Prostate Cancer". 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 12-(Benzyloxy)-12-oxododecanoic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the coupling efficiency of 12-(B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the coupling efficiency of 12-(Benzyloxy)-12-oxododecanoic acid . This bifunctional C12 aliphatic building block is highly valuable in PROTAC linker synthesis and lipid chemistry[1], but its unique structural properties often lead to sub-optimal yields if standard coupling conditions are blindly applied.

Below, you will find mechanistic insights, quantitative data, a self-validating protocol, and a diagnostic workflow to ensure your reactions achieve maximum conversion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the coupling yield of 12-(Benzyloxy)-12-oxododecanoic acid consistently lower than shorter-chain analogs? Causality: The core issue is solvent-induced steric hindrance. This molecule features a long, hydrophobic aliphatic chain. When dissolved in highly polar aprotic solvents like pure DMF or DMSO, the hydrophobic chain undergoes a "hydrophobic collapse" or coiling effect to minimize solvent interaction. This folding physically buries the terminal carboxylic acid, drastically reducing its collision frequency with coupling reagents. Solution: Disrupt the hydrophobic folding by using a binary solvent system. Adding a less polar co-solvent, such as Dichloromethane (DCM), in a 1:1 ratio with DMF extends the aliphatic chain and exposes the carboxylate for efficient activation.

Q2: I am using standard EDC/HOBt conditions, but LC-MS shows a high amount of unreacted starting material and a new byproduct. What is failing? Causality: While thermodynamically favorable, EDC-mediated activation is kinetically slow for long aliphatic chains. EDC activates the acid to form an O-acylisourea intermediate. If your target amine is sterically hindered or a poor nucleophile, this intermediate has too much time in solution and undergoes an irreversible intramolecular rearrangement into a stable, completely unreactive N-acylurea[2]. Solution: Switch from a carbodiimide to a uronium-based reagent like HATU. HATU rapidly converts the acid into a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring group, hydrogen-bonding with the incoming amine to pre-organize the transition state, thereby accelerating the amide bond formation before side reactions can occur[3].

Q3: My LC-MS shows a byproduct mass corresponding to the loss of the benzyl group (M-90). How do I prevent benzyl ester cleavage? Causality: Benzyl esters are generally robust, but they are not immune to aggressive nucleophiles or strong bases over prolonged periods. Using a large excess of base (e.g., >3.0 eq of DIPEA) combined with long reaction times at room temperature can initiate base-catalyzed hydrolysis (if adventitious water is present) or transamidation by the incoming amine. Solution: Strictly limit your non-nucleophilic base (DIPEA or NMM) to 1.5–2.0 equivalents. Furthermore, ensure your solvents are strictly anhydrous to prevent hydrolysis.

Q4: My target amine is highly electron-deficient (e.g., an aniline derivative). HATU is still giving low yields. What is the alternative? Causality: Electron-deficient amines are exceptionally poor nucleophiles. Even the highly reactive OAt-ester might degrade before the amine can successfully attack. Solution: For challenging, unreactive amines, T3P (n-propanephosphonic acid anhydride) paired with pyridine is the superior choice. T3P forms a highly reactive mixed anhydride, and pyridine acts as both a base and a nucleophilic catalyst, driving the reaction to completion even with epimerization-prone or deactivated substrates[4].

Part 2: Quantitative Data & Reagent Selection

The following table synthesizes expected outcomes when coupling 12-(Benzyloxy)-12-oxododecanoic acid with a standard primary amine, highlighting the causality behind reagent performance.

Coupling ReagentBase (Eq)Solvent SystemActivation TimeExpected YieldPrimary Byproduct / Mechanistic Issue
EDC / HOBt DIPEA (3.0)DMF60 min45–55%N-acylurea (Irreversible rearrangement)
DIC / Oxyma NMM (3.0)DMF30 min65–75%Trace oxadiazole / HCN release risk[2]
HATU DIPEA (2.0)DMF:DCM (1:1)15 min85–95% Tetramethylurea (TMU) (Easily washed out)
T3P Pyridine (3.0)EtOAc120 min80–90%None (Water-soluble salts, ideal for anilines)[4]

Part 3: Self-Validating Experimental Protocol (HATU-Mediated)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Materials: 12-(Benzyloxy)-12-oxododecanoic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.1 eq), Anhydrous DIPEA (2.0 eq), Anhydrous DMF/DCM (1:1).

Step 1: Solvation & Deprotonation

  • Dissolve the carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous DMF and DCM to achieve a 0.1 M concentration.

  • Add DIPEA (2.0 eq) dropwise at room temperature and stir for 5 minutes.

  • Validation Checkpoint 1: Spot a micro-drop of the solution onto wet pH paper. The pH must read >9. This confirms the complete deprotonation of the carboxylic acid into the nucleophilic carboxylate, a prerequisite for HATU attack.*

Step 2: Active Ester Formation 3. Cool the reaction vessel to 0°C using an ice bath. 4. Add HATU (1.1 eq) in one portion. Stir at 0°C for exactly 15 minutes.

  • Validation Checkpoint 2: Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and inject it into the LC-MS. You must observe the mass of the methyl ester derivative (formed by methanol attacking the active ester). If you only see the free acid mass, your activation has failed (check reagent quality/moisture)[3].*

Step 3: Amine Coupling 5. Once activation is confirmed, add the target amine (1.1 eq) dropwise. 6. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Validation Checkpoint 3: Run a TLC or LC-MS. The complete disappearance of the OAt-active ester mass confirms that the amine has successfully consumed the intermediate.*

Step 4: Orthogonal Workup 7. Quench the reaction with saturated aqueous


 to neutralize excess base.
8. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous 

(to remove DMF), followed by saturated

, and brine. Dry over

and concentrate in vacuo.

Part 4: Troubleshooting Workflow

Use the following diagnostic decision tree to rapidly identify and resolve coupling failures in your laboratory.

Workflow Start Low Yield in 12-(Benzyloxy)- 12-oxododecanoic Acid Coupling CheckAct Analyze Activation Step (LC-MS for Active Ester) Start->CheckAct IncAct Incomplete Activation (High Free Acid) CheckAct->IncAct CompAct Complete Activation (OAt-Ester Formed) CheckAct->CompAct SwitchHATU Switch to HATU/DIPEA Use DMF:DCM (1:1) IncAct->SwitchHATU CheckNucleophile Assess Amine Nucleophilicity & Steric Hindrance CompAct->CheckNucleophile PoorNuc Poor Nucleophile (e.g., Anilines) CheckNucleophile->PoorNuc SideReact Side Reactions (Benzyl Ester Cleavage) CheckNucleophile->SideReact UseT3P Use T3P/Pyridine Catalyst Heat to 60°C PoorNuc->UseT3P ReduceBase Reduce DIPEA to 1.5 eq Maintain 0°C to RT SideReact->ReduceBase

Troubleshooting decision tree for 12-(Benzyloxy)-12-oxododecanoic acid coupling reactions.

References

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | ACS Publications (Organic Letters) |[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Chemistry Portal |[Link]

Sources

Optimization

Overcoming solubility issues of 12-(Benzyloxy)-12-oxododecanoic acid in aqueous media

Technical Support Center: 12-(Benzyloxy)-12-oxododecanoic Acid Welcome to the technical support guide for 12-(Benzyloxy)-12-oxododecanoic acid. This document provides in-depth troubleshooting strategies and answers to fr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 12-(Benzyloxy)-12-oxododecanoic Acid

Welcome to the technical support guide for 12-(Benzyloxy)-12-oxododecanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of its poor aqueous solubility. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to successfully formulate this compound for a variety of experimental applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 12-(Benzyloxy)-12-oxododecanoic acid not dissolving in water or standard buffers like PBS?

A1: The insolubility of 12-(Benzyloxy)-12-oxododecanoic acid in neutral aqueous media stems from its amphipathic chemical structure. The molecule possesses two distinct regions:

  • A Long Lipophilic Carbon Tail: The 11-carbon aliphatic chain (-C11H22-) is highly hydrophobic and repels water molecules.[1][2]

  • A Bulky, Nonpolar Benzyl Ester Group: The benzyl group (-CH2C6H5) at one end further contributes to the molecule's low affinity for water.

  • A Single Polar Carboxylic Acid Group: The carboxylic acid (-COOH) at the other end is the only hydrophilic functional group.[3]

At neutral pH, the carboxylic acid is predominantly in its protonated, non-ionized form, which is not sufficient to overcome the hydrophobic nature of the rest of the molecule. This results in a high predicted LogP (a measure of lipophilicity) of approximately 3.38, indicating a strong preference for nonpolar environments over water.[3]

Q2: What is the pKa of this compound, and why is it critical for solubility?

A2: The pKa of the carboxylic acid group is the pH at which 50% of the molecules are in their ionized (deprotonated) carboxylate form (-COO⁻). While the exact experimental pKa for this specific molecule is not widely published, it can be estimated based on similar long-chain fatty acids. The pKa of long-chain carboxylic acids in an aqueous environment is typically higher than short-chain acids (like acetic acid, pKa ~4.8) and can be in the range of 8.0 or higher, especially as molecules aggregate.[4] However, for isolated molecules, the pKa might be closer to typical carboxylic acids.[5]

Knowing the pKa is crucial because deprotonating the carboxylic acid to its carboxylate salt form (-COO⁻) introduces a negative charge, dramatically increasing its interaction with polar water molecules and thereby enhancing solubility.[6][7] By adjusting the pH of the solution to be at least 1-2 units above the pKa, you can ensure near-complete ionization and significantly improve solubility.

Q3: Can I use a small amount of an organic solvent like DMSO to create a stock solution first?

A3: Yes, this is a very common and practical initial step. 12-(Benzyloxy)-12-oxododecanoic acid is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or methanol. However, you must consider the downstream implications of this approach. When a concentrated organic stock solution is diluted into an aqueous buffer, the compound may precipitate out if its final concentration exceeds its aqueous solubility limit. This is a phenomenon known as "crashing out."

Key Considerations for Using Co-solvents:

  • Final Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (often <1% v/v) to avoid artifacts in biological assays.[8]

  • Miscibility: Ensure the chosen co-solvent is fully miscible with water.[8][9]

  • Cellular Toxicity: High concentrations of organic solvents can be toxic to cells in culture. Always run a vehicle control (buffer + co-solvent) in your experiments.

Troubleshooting Guides & Solubilization Protocols

If you are encountering solubility issues, select a strategy from the options below. The best choice depends on your experimental requirements, such as the desired final concentration, pH constraints, and tolerance for excipients.

Decision Workflow for Selecting a Solubilization Strategy

This diagram outlines a logical path for choosing the most appropriate method for your specific application.

G start Start: Compound is Insoluble q1 Is pH adjustment (>8.0) acceptable for your experiment? start->q1 pH_yes Strategy 1: Prepare Alkaline Stock Solution q1->pH_yes  Yes q2 Can your experiment tolerate a low % of organic co-solvent? q1->q2 No cosolvent_yes Strategy 2: Use a Co-Solvent (e.g., Ethanol, PEG 400) q2->cosolvent_yes  Yes q3 Are excipients like surfactants or cyclodextrins permissible? q2->q3 No excipient_yes_surfactant Strategy 3: Formulate with Surfactants (e.g., Tween® 80) q3->excipient_yes_surfactant Yes (Surfactant) excipient_yes_cd Strategy 4: Use Cyclodextrin Complexation q3->excipient_yes_cd Yes (Cyclodextrin) end_fail Solubility Challenge Persists. Consider chemical modification or alternative compound. q3->end_fail No

Caption: Decision tree for selecting a solubilization method.

Strategy 1: pH Adjustment (Salt Formation)

Principle: This is the most direct method for ionizable compounds. By adding a base, the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt.[6] This is the recommended first approach if your experimental system can tolerate a basic pH.

Protocol: Preparation of a 10 mM Alkaline Stock Solution

  • Weigh Compound: Accurately weigh 3.20 mg of 12-(Benzyloxy)-12-oxododecanoic acid (MW: 320.43 g/mol ).[3][10][11]

  • Initial Suspension: Add the powder to a sterile microcentrifuge tube. Add 800 µL of sterile, purified water. The compound will not dissolve and will appear as a waxy solid or cloudy suspension.

  • Basification: Add 1 M NaOH dropwise (typically 1-2 µL at a time) while vortexing. The solution will begin to clarify as the compound deprotonates and dissolves.

  • pH Check & Final Volume: Continue adding base until the solution is completely clear. Check the pH with a calibrated micro-pH probe or pH paper; it should be >9.0. Adjust the final volume to 1.0 mL with purified water.

  • Sterilization & Storage: Filter the stock solution through a 0.22 µm syringe filter for sterilization. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Expert Tip: When diluting this stock into your final buffer (e.g., cell culture media), ensure the buffer has sufficient capacity to neutralize the added base and maintain the desired final pH.

Strategy 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[8][9][12] This method is useful when pH modification is not an option.

Protocol: Preparation of a 50 mM Stock in Ethanol

  • Weigh Compound: Weigh 16.02 mg of 12-(Benzyloxy)-12-oxododecanoic acid.

  • Dissolution: Add the powder to a sterile glass vial. Add 1.0 mL of absolute ethanol (200 proof). Cap and vortex or sonicate until the solid is completely dissolved.

  • Dilution into Aqueous Media: To prepare your working solution, slowly add the ethanol stock solution to your aqueous buffer while vortexing vigorously. This rapid mixing helps prevent precipitation. For example, to make a 100 µM working solution, add 2 µL of the 50 mM stock to 998 µL of buffer (final ethanol concentration: 0.2%).

Table 1: Common Co-solvents and Considerations

Co-solventTypical Final Conc.ProsCons
Ethanol < 1%Biocompatible at low conc., readily available.Can affect protein structure and enzyme activity at higher conc.
DMSO < 0.5%Powerful solvent, widely used.Can be toxic to cells, may have biological effects.
PEG 400 1-10%Low toxicity, good for in vivo studies.Viscous, may interfere with some assays.
Propylene Glycol 1-20%Low toxicity, common pharmaceutical excipient.Can cause hemolysis at high concentrations.
Strategy 3: Surfactant-Based Formulations (Micellar Solubilization)

Principle: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles.[13][14] The hydrophobic tails of the surfactants form a nonpolar core, which can effectively encapsulate poorly soluble molecules like 12-(Benzyloxy)-12-oxododecanoic acid, allowing them to be dispersed in an aqueous solution.[15][16]

Protocol: Formulation with Tween® 80 (Polysorbate 80)

  • Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 80 in your desired aqueous buffer.

  • Add Compound: Add the solid 12-(Benzyloxy)-12-oxododecanoic acid directly to the surfactant solution to achieve the desired final concentration.

  • Energy Input: Gently heat the mixture to 37-40°C while stirring or sonicating in a bath sonicator. This provides the energy needed to incorporate the compound into the micelles.

  • Equilibration: Allow the solution to cool to room temperature. A clear or slightly opalescent solution indicates successful micellar solubilization.

Trustworthiness Check: The solution should remain clear upon standing and should not precipitate upon centrifugation at low speed.

Strategy 4: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form "inclusion complexes" by trapping a hydrophobic "guest" molecule (or part of it) within their cavity, thereby increasing the apparent water solubility of the guest.[19][20][21]

Protocol: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in purified water. This may require gentle warming and stirring to fully dissolve.

  • Add Compound: Prepare a concentrated stock of 12-(Benzyloxy)-12-oxododecanoic acid in a minimal amount of a volatile organic solvent like ethanol (e.g., 100 mg/mL).

  • Complexation: Slowly add the ethanolic stock solution dropwise into the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.

  • Solvent Removal: Stir the mixture overnight at room temperature to allow for complex formation and evaporation of the ethanol. Alternatively, use a rotary evaporator for faster solvent removal.

  • Final Product: The resulting aqueous solution can be used directly, or the complex can be isolated as a solid powder by lyophilization (freeze-drying).

References

  • Popa, D.V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Quora. How to dissolve fatty acids in water. Available from: [Link]

  • Hagedorn, M., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Sardo, C., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Miteva, M., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis. Available from: [Link]

  • Singh, G., et al. (2009). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. PMC. Available from: [Link]

  • Zaichikov, A.V. (2022). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe. Available from: [Link]

  • Pharmedicine Journal. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Available from: [Link]

  • Zaichikov, A.V. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. ACS Publications. Available from: [Link]

  • OSTI.GOV. Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available from: [Link]

  • AOCS. (2019). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. Available from: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • NIST. Dodecanoic acid. NIST WebBook. Available from: [Link]

  • Google Patents. (2011). Stable formulations of fatty acids.
  • Gofur, M.A., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available from: [Link]

  • Kanicky, J.R., & Shah, D.O. (2002). pKa and Melting Points of Fatty Acids. Scribd. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Tzani, A., et al. (2025). Are the pKa values of free fatty acids in aqueous solution abnormally high? An NMR and computational perspective. RSC Publishing. Available from: [Link]

  • Miteva, M., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Figshare. Available from: [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]

  • Ovid. (2015). Transformation of acidic poorly water soluble drugs into ionic liquids. Available from: [Link]

  • Shodex. Solubility of Saturated Fatty Acids. Available from: [Link]

  • Rangel-Yagui, C.O., et al. (2005). Micellar solubilization of drugs. University of Alberta Libraries. Available from: [Link]

  • Ciesielski, W., & Zakrzewski, R. (2006). RP‐HPTLC Application in the Investigation of Solubility in Water of Long‐Chain Fatty Acids. Taylor & Francis Online. Available from: [Link]

  • Wang, Y., et al. (2024). Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. MDPI. Available from: [Link]

  • Quora. How to dissolve fat-soluble materials into the water. Available from: [Link]

  • Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. ACS Publications. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 12-(Benzyloxy)-12-oxododecanoic Acid Workflows

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2), also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2), also known as monobenzyl dodecanedioate[1]. As a versatile C12 building block, it is frequently employed in PROTAC linker synthesis, lipid nanoparticle (LNP) formulation, and peptide conjugation. While the benzyl ester provides excellent orthogonal protection, specific side reactions can compromise your yield. Below, we address the most common troubleshooting scenarios, the mechanistic causality behind them, and field-proven protocols to ensure synthetic success.

FAQ 1: What causes symmetric anhydride formation during amide coupling, and how can I prevent it?

The Issue: When activating the free carboxylic acid of 12-(Benzyloxy)-12-oxododecanoic acid to form an amide bond, you may observe a higher molecular weight byproduct corresponding to the symmetric anhydride.

The Causality: Activation with standard carbodiimides (like EDC or DCC) generates a highly reactive O-acylisourea intermediate. If the target amine nucleophile is sterically hindered or added too slowly, an unreacted molecule of 12-(Benzyloxy)-12-oxododecanoic acid will act as a nucleophile, attacking the O-acylisourea to form a symmetric anhydride. Because the C12 aliphatic chain is highly flexible and lipophilic, local concentrations of the acid can facilitate this intermolecular side reaction before the amine can react.

The Solution: Utilize uronium-based coupling reagents (e.g., HATU) in the presence of a mild base (DIPEA). HATU rapidly converts the carboxylic acid into an active HOAt ester. This intermediate is highly reactive toward amines but significantly less susceptible to attack by another carboxylic acid, thereby suppressing anhydride formation.

G A 12-(Benzyloxy)-12-oxododecanoic acid (Free Carboxylic Acid) B Activated Ester Intermediate (e.g., O-Acylisourea) A->B Coupling Reagent (HATU/EDC) C Desired Amide Bond (Target Product) B->C Amine Nucleophile D Symmetric Anhydride (Over-activation Side Reaction) B->D Excess Acid E Methyl/Ethyl Ester (Transesterification) B->E Alcohol Solvent

Activation pathways and side reactions of 12-(Benzyloxy)-12-oxododecanoic acid.

Protocol: Optimized Amide Coupling (Anhydride Suppression)

This self-validating protocol ensures complete activation before nucleophile introduction, preventing unreacted acid from forming anhydrides.

  • Dissolution: Dissolve 1.0 equivalent of 12-(Benzyloxy)-12-oxododecanoic acid in anhydrous DMF (0.1 M concentration). Note: Ensure the solvent is strictly anhydrous to prevent hydrolysis.

  • Activation: Add 1.05 equivalents of HATU and cool the mixture to 0°C.

  • Base Addition: Dropwise add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 5 minutes at 0°C to form the active HOAt ester.

  • Coupling: Add 1.1 equivalents of the amine nucleophile.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The mass of the active ester should disappear, replaced entirely by the target amide mass. Quench with water and extract with EtOAc.

FAQ 2: Why am I losing the benzyl protecting group prematurely, and how stable is it?

The Issue: The benzyl ester is cleaved before the final deprotection step, leading to unwanted side reactions at the newly exposed C12 terminus.

The Causality: Benzyl esters are chosen for their orthogonality; they are generally stable to the mild acidic conditions (e.g., 20% TFA in DCM) used to remove Boc groups in peptide synthesis[2]. However, they are highly susceptible to strong acids (like HF or TFMSA) and catalytic hydrogenation[3]. Additionally, if coupling reactions are performed in alcohol solvents (MeOH, EtOH) with a base catalyst, the benzyl ester can undergo transesterification, permanently swapping the benzyl group for a methyl or ethyl group[3].

The Solution: Strictly avoid strong acids and palladium-catalyzed reactions until the final global deprotection step. Ensure all intermediate coupling and washing steps are performed in non-nucleophilic solvents (DMF, DCM, NMP).

Quantitative Stability Profile

The following table summarizes the stability of the benzyl ester of 12-(Benzyloxy)-12-oxododecanoic acid under standard synthetic conditions:

Condition TypeReagent SystemTemperatureRecovery (%)Primary Side Reaction
Mild Acid 20% TFA in DCM25°C>99%None (Highly Stable)
Strong Acid HF or TFMSA0°C<5%Premature Ester Cleavage
Base 20% Piperidine in DMF25°C>95%Minor Hydrolysis
Nucleophile MeOH / K2CO325°C<10%Transesterification
Hydrogenation H2, 10% Pd/C, MeOH25°C<1%Hydrogenolysis (Desired Cleavage)

FAQ 3: How do I selectively deprotect the benzyl ester without reducing my other functional groups?

The Issue: You need to remove the benzyl ester to expose the carboxylic acid for the final conjugation step, but you want to avoid harsh acidic cleavage that might degrade sensitive amide bonds or lipid tails.

The Causality: Catalytic hydrogenolysis leverages palladium on carbon (Pd/C) and hydrogen gas to selectively cleave the benzyl-oxygen bond[2]. The palladium surface adsorbs the hydrogen and the benzyl aromatic ring, facilitating a highly specific cleavage that releases toluene and the free carboxylic acid[3]. Because aliphatic chains and standard amide bonds do not interact with the palladium surface in the same manner, they remain completely intact.

W S1 Step 1: Amide Coupling (Stable Benzyl Ester) S2 Step 2: N-Terminal Deprotection (TFA/DCM - Orthogonal) S1->S2 S3 Step 3: Chain Elongation (Iterative Synthesis) S2->S3 S4 Step 4: Global Deprotection (Pd/C, H2 - Cleaves Benzyl) S3->S4

Orthogonal synthesis workflow utilizing the benzyl ester protecting group.

Protocol: Selective Catalytic Hydrogenolysis

This methodology provides a clean, self-validating cleavage of the benzyl ester, yielding the free acid with minimal purification required.

  • Preparation: Dissolve the protected intermediate in anhydrous Methanol or Ethanol (0.05 M). Note: The C12 chain may reduce solubility in cold alcohols; gentle warming prior to catalyst addition is acceptable.

  • Inert Atmosphere: Purge the reaction flask with Argon gas for 5 minutes to remove oxygen (critical for safety when using Pd/C).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide/lipid substrate)[2].

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge-fill cycle three times[2].

  • Reaction: Stir vigorously under the Hydrogen atmosphere at room temperature for 2 to 4 hours.

  • Validation: Monitor by TLC (UV light). The disappearance of the UV-active benzyl ester spot (absorbs strongly at ~254 nm) and the appearance of a more polar, UV-inactive spot confirms completion.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure free dodecanedioic acid derivative.

References

  • Organic Chemistry Portal. "Benzyl Esters". Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with 12-(Benzyloxy)-12-oxododecanoic Acid

Welcome to the technical support guide for 12-(Benzyloxy)-12-oxododecanoic acid. As Senior Application Scientists, we understand that achieving high conjugation efficiency is critical for your research and development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 12-(Benzyloxy)-12-oxododecanoic acid. As Senior Application Scientists, we understand that achieving high conjugation efficiency is critical for your research and development. This guide is structured as a series of questions and answers to directly address the most common challenges encountered when using this specific bifunctional linker, particularly focusing on the widely used EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry.

Section 1: Foundational Knowledge - Understanding the Reagents

Before troubleshooting, it's essential to understand the key players in your reaction. The unique properties of this linker are often the source of experimental challenges.

Q1: What is 12-(Benzyloxy)-12-oxododecanoic acid and what are its critical properties for bioconjugation?

A1: 12-(Benzyloxy)-12-oxododecanoic acid is a bifunctional linker.[1] This means it has two reactive groups: a terminal carboxylic acid (-COOH) and a benzyl-protected carboxylic acid (a benzyl ester) at the other end, separated by a 12-carbon aliphatic chain.[2] The terminal carboxylic acid is the handle used for conjugation to primary amines on biomolecules (like lysine residues on a protein) via amide bond formation. The benzyl ester serves as a stable protecting group for the second carboxylate, which can be deprotected in a subsequent step if further modification is desired.

The most critical property influencing its behavior in conjugation reactions is its hydrophobicity . The long C11 alkyl chain and the aromatic benzyl group give the molecule poor solubility in aqueous buffers, which is a primary cause of low reaction efficiency.[2][3]

Table 1: Physicochemical Properties of 12-(Benzyloxy)-12-oxododecanoic Acid

PropertyValueImplication for Conjugation
Molecular Formula C₁₉H₂₈O₄-
Molecular Weight 320.43 g/mol Essential for calculating molar quantities.[2][4]
Structure HOOC-(CH₂)₁₁-COO-CH₂-PhBifunctional with a long, flexible aliphatic spacer.
Predicted LogP ~3.38Indicates high hydrophobicity and poor water solubility.[2]
Reactive Group Terminal Carboxylic AcidTarget for activation with EDC/NHS chemistry.
Q2: Can you explain the mechanism of the two-step EDC/NHS reaction I'm using to attach this linker?

A2: Certainly. The EDC/NHS reaction is a "zero-length" crosslinking process that creates a stable amide bond between a carboxyl group and a primary amine. It's performed in two discrete steps to maximize efficiency and minimize side reactions.[5]

  • Activation Step: EDC reacts with the carboxylic acid on your linker to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[6][7]

  • Stabilization Step: This unstable intermediate can either react with an amine or be hydrolyzed by water, which would regenerate the original carboxyl group and halt the reaction. To prevent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[8] This new intermediate is less susceptible to hydrolysis but still highly reactive towards primary amines.[5]

  • Conjugation Step: The NHS ester reacts with a primary amine on your target biomolecule (e.g., a protein) to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a pH of 7.2-8.5, where the primary amines are deprotonated and thus more nucleophilic.[6][9]

The two-step nature is critical because it allows you to activate the linker first, remove excess EDC and byproducts, and then introduce your valuable biomolecule for the final conjugation, which prevents unwanted crosslinking of the biomolecule itself.

EDC_NHS_Mechanism cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Stabilization cluster_step3 Step 3: Conjugation (pH 7.2-8.5) Linker_COOH Linker-COOH Intermediate O-Acylisourea Intermediate (Unstable) Linker_COOH->Intermediate + EDC EDC EDC NHS_Ester Linker-NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS Hydrolysis Linker-COOH (Reaction Failure) Intermediate->Hydrolysis + H₂O (Hydrolysis) NHS NHS / Sulfo-NHS Conjugate Linker-CO-NH-Biomolecule (Stable Amide Bond) NHS_Ester->Conjugate + Biomolecule-NH₂ NHS_Ester->Hydrolysis + H₂O (Slower Hydrolysis) Biomolecule_NH2 Biomolecule-NH₂

Caption: The two-step EDC/NHS conjugation mechanism.

Section 2: Critical Troubleshooting for Low Conjugation Efficiency

This section addresses the most common failure points in a logical, step-by-step manner.

Q3: My reaction has failed entirely, or the yield is extremely low. What is the most likely cause when using 12-(Benzyloxy)-12-oxododecanoic acid?

A3: The overwhelming primary cause of failure with this linker is poor solubility in aqueous reaction buffers . Due to its long alkyl chain and benzyl group, the molecule will precipitate or form micelles when added directly to buffers like MES or PBS, making it unavailable for activation by EDC.

Troubleshooting Steps for Solubility:

  • Do NOT add the solid linker directly to your aqueous buffer. It will not dissolve sufficiently.

  • Use an organic co-solvent. You must first dissolve the linker in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.[9]

  • Prepare a concentrated stock solution. For example, dissolve the linker in pure DMSO to a concentration of 100-200 mM. This stock will be stable if stored properly (desiccated at -20°C).

  • Add the stock solution to the reaction SLOWLY. When starting the reaction, add the required volume of the linker-DMSO stock to your buffered solution dropwise while vortexing or stirring vigorously. This promotes dispersion and minimizes precipitation.

  • Limit the final co-solvent concentration. Aim for a final organic solvent concentration of ≤10% (v/v) in your reaction mixture. While necessary for solubility, high concentrations of organic solvents can denature proteins. You may need to optimize this for your specific biomolecule.

Table 2: Troubleshooting Guide: Low Conjugation Yield

ObservationProbable CauseRecommended Action
No conjugate detected. Linker Precipitation: The linker never entered the solution phase to react.Follow the co-solvent protocol described in Q3. Visually inspect the solution for cloudiness after adding the linker.
Low, inconsistent yield. Reagent Degradation: EDC and/or NHS have hydrolyzed due to improper storage.Purchase fresh reagents. Store EDC and NHS desiccated at -20°C.[10] Equilibrate vials to room temperature before opening to prevent condensation.[10]
Low yield, but some product forms. Suboptimal pH: Incorrect pH for activation or conjugation steps.Use a non-amine, non-carboxylate buffer (e.g., MES) at pH 5.5-6.0 for the activation step.[6][7] Adjust pH to 7.2-8.0 for the amine coupling step.
Yield plateaus at a low level. Steric Hindrance: The bulky linker has difficulty accessing reactive amines on the biomolecule.Increase the molar excess of the activated linker (e.g., from 10x to 20x or 50x). Increase reaction time. Consider a linker with a hydrophilic PEG spacer.[11][12]
Q4: I've successfully dissolved the linker using DMSO, but my efficiency is still subpar. What reaction parameters should I optimize next?

A4: After addressing solubility, the next factors to scrutinize are your reaction conditions, specifically the pH, buffers, and reagent quality/concentration .

  • pH Control is Non-Negotiable: The two steps of the reaction have conflicting pH optima. A single-pot reaction at pH 7 is a compromise that often leads to low yields. A two-step pH process is strongly recommended.[6]

    • Activation: Use 50-100 mM MES buffer at pH 6.0. This environment protonates primary amines (preventing them from reacting prematurely) while allowing efficient carboxyl activation.[13]

    • Conjugation: After activation and removal of excess EDC/NHS, resuspend your activated linker or exchange the buffer to PBS at pH 7.2-7.5. This deprotonates the amines on your biomolecule, making them potent nucleophiles ready to attack the NHS ester.[13]

  • Avoid Competing Buffers: Never use buffers containing extraneous primary amines (like Tris or Glycine) or carboxylates (like acetate).[7] These will compete with your linker and biomolecule, quenching the reaction.

  • Reagent Stoichiometry: Don't be shy with EDC/NHS. A significant molar excess is needed to drive the reaction.

    • Starting Point: Use a 5- to 10-fold molar excess of both EDC and NHS over the amount of your linker.[7]

    • Optimization: If yields are low, try increasing the excess further. The optimal ratio is system-dependent.

  • Reagent Quality: EDC and NHS are highly sensitive to moisture.[10] Always prepare solutions of EDC and NHS immediately before use. Do not store them in solution, as they will rapidly hydrolyze.[5][14]

Table 3: Recommended Buffers and Reaction Conditions

StepParameterRecommendedTo AvoidRationale
Activation Buffer MES, HEPESAcetate, CitrateAvoid competing carboxyl groups.[7]
pH 5.5 - 6.0> 7.0Optimal for EDC-mediated carboxyl activation.[6]
Conjugation Buffer PBS, BorateTris, GlycineAvoid competing primary amines.[7]
pH 7.2 - 8.0< 7.0Ensures primary amines are deprotonated and nucleophilic.[9]
Q5: How can I determine if my conjugation has been successful, and how do I purify the final product?

A5: Proper analysis and purification are essential to confirm your results and obtain a usable product.

Characterization Methods:

  • Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-MS analysis of your protein before and after the reaction will show a mass shift corresponding to the addition of the linker (linker MW = 320.43 Da, but the reaction displaces H₂O, so the net mass addition is ~302.4 Da). Multiple additions will result in a series of peaks.[15][16]

  • HPLC Analysis: Reverse-phase HPLC can separate the more hydrophobic conjugate from the unmodified protein. You should see a new peak with a longer retention time corresponding to your conjugate.[17]

  • SDS-PAGE: While the mass change from a single linker addition may not be resolvable, a significant degree of labeling or aggregation can sometimes be visualized as a smear or a higher molecular weight band.

Purification Strategy:

The goal is to remove unreacted linker, EDC/NHS byproducts, and any unconjugated biomolecule.

  • Quench the Reaction: Add a small molecule with a primary amine, like Tris or hydroxylamine, to a final concentration of 10-50 mM to consume any remaining active NHS esters.[7]

  • Remove Small Molecules: Use size-based separation methods.

    • Dialysis / Buffer Exchange: Effective for large biomolecules like antibodies. Dialyze against your final storage buffer.

    • Size Exclusion Chromatography (SEC) / Desalting Columns: A rapid method to separate the high-molecular-weight conjugate from small molecule impurities.[5]

  • Remove Unconjugated Protein (if necessary): If the degree of labeling is low, you may need to separate the conjugated from the unconjugated protein. This is more complex and can sometimes be achieved using ion-exchange (IEX) or hydrophobic interaction chromatography (HIC), as the linker addition will change the protein's charge and/or hydrophobicity.[18]

Section 3: Protocols and Workflows
Protocol 1: Optimized Two-Step EDC/NHS Conjugation

This protocol is designed to maximize success by addressing the key challenges of solubility and pH.

Materials:

  • 12-(Benzyloxy)-12-oxododecanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Anhydrous DMSO

  • Amine-containing biomolecule (e.g., protein)

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Prepare a 100 mM stock solution of the linker in anhydrous DMSO.

    • Prepare your biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation Step (pH 6.0):

    • In a microfuge tube, add a volume of Activation Buffer.

    • While vortexing, slowly add the linker-DMSO stock solution to achieve a 10-fold molar excess relative to your biomolecule. Ensure the final DMSO concentration is <10%.

    • Immediately add freshly weighed EDC and Sulfo-NHS to achieve a 10-fold molar excess (relative to the biomolecule).

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation Step (pH 7.4):

    • Immediately add the activated linker solution to your biomolecule solution. The buffering capacity of the PBS should bring the final pH into the 7.2-7.5 range. Verify pH if your protein is sensitive.

    • Alternatively, for very sensitive applications, you can purify the activated linker via rapid solid-phase extraction before adding it to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

    • Purify the conjugate using a desalting column equilibrated with your desired storage buffer to remove all small-molecule byproducts.

    • Analyze the purified conjugate using MS and/or HPLC.

Caption: A logical workflow for troubleshooting common conjugation issues.

References
  • Giese, M., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Publications. [Link]

  • Zhao, H. L., et al. (2016). Fusion Protein Linkers: Property, Design and Functionality. PMC. [Link]

  • Christensen, T., et al. (2022). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. PMC. [Link]

  • ResearchGate. Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. PMC. [Link]

  • ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?. [Link]

  • LCGC International. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]

  • Kim, E. S., et al. (2022). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. PMC. [Link]

  • Hermanson, G. T. (2008). Bioconjugate Techniques, 2nd Edition. Elsevier. [Link]

  • ResearchGate. Conjugate purification Following the crosslinking reaction, the.... [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Mair, L., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

  • Shodex. Solubility of Saturated Fatty Acids. [Link]

  • Google Patents. US10954266B2 - Linker molecule and use thereof in methods for purifying peptides.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Reddit. Help with NHS/EDC coupling protocol to attach antibodies to glass. [Link]

  • Naol, B., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • PubChem. 12-Oxododecanoic acid. [Link]

  • Czerwiński, M., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. [Link]

  • Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]

  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Hiemstra, P. F., et al. (2014). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC. [Link]

  • CAS. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. [Link]

  • ACS. Bioorthogonal Chemistry and Its Applications. [Link]

  • Taylor & Francis. Linker peptide and affinity tag for detection and purification of single-chain Fv fragments. [Link]

Sources

Troubleshooting

Removal of dicyclohexylurea (DCU) in DCC/DMAP couplings involving 12-(Benzyloxy)-12-oxododecanoic acid

This guide is structured as a specialized Technical Support Center for researchers working with lipophilic fatty acid derivatives. It prioritizes the specific physicochemical properties of 12-(Benzyloxy)-12-oxododecanoic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with lipophilic fatty acid derivatives. It prioritizes the specific physicochemical properties of 12-(Benzyloxy)-12-oxododecanoic acid to provide targeted, high-success protocols.

Topic: Purification Protocols for DCC/DMAP Couplings of 12-(Benzyloxy)-12-oxododecanoic Acid

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Substrate Focus: Lipophilic C12-Linkers (Fatty Acid Benzyl Esters)

Executive Summary: The "Greasy" Problem

You are likely encountering a specific frustration: Dicyclohexylurea (DCU) is not precipitating cleanly.[1][2][3]

In standard small-molecule synthesis, DCU precipitates from the reaction solvent (DCM) and is removed by filtration.[1] However, your substrate—12-(Benzyloxy)-12-oxododecanoic acid —is a long-chain fatty acid derivative. It acts as a surfactant/solubilizer. The "greasy" alkyl chain (C10) and the lipophilic benzyl ester create a solvent environment that keeps DCU partially soluble or forms a gelatinous "mush" rather than a crystalline solid.

This guide provides three tiered protocols to force DCU precipitation by exploiting the solubility differential between your highly lipophilic product and the polar urea byproduct.

Diagnostic Data: Solubility Matrix

Understanding why your current method fails is the first step to fixing it.

SolventDCU SolubilitySubstrate (C12-Benzyl Ester) SolubilityResult
DCM / Chloroform Soluble (High)Soluble (High)FAIL: DCU stays in solution with product.
Methanol / Ethanol Soluble (Hot)SolubleFAIL: Difficult to separate; transesterification risk.
Ethyl Acetate Sparingly SolubleSolublePARTIAL: Good for washing, but some DCU remains.[3][4]
Diethyl Ether Insoluble Soluble IDEAL: Excellent discrimination.
Hexanes / Heptane Insoluble Soluble IDEAL: Best antisolvent for DCU.
Water InsolubleInsolubleN/A: Cannot use for extraction (emulsion risk).

Troubleshooting & Protocols (Q&A)

Issue 1: "I filtered the reaction mixture, but NMR still shows a DCU peak at 3.8 ppm."

Diagnosis: You likely filtered the reaction mixture directly in Dichloromethane (DCM). DCU has significant solubility in DCM, so you only removed the bulk solid, leaving dissolved DCU to contaminate your oil.

Protocol A: The "Cold Polarity Switch" (Recommended) This method exploits the high solubility of your fatty ester in ether/hexane vs. the near-zero solubility of DCU.

  • Evaporate: Remove the reaction solvent (DCM) completely on a rotary evaporator. You will be left with a semi-solid or oil.

  • Re-suspend: Add cold Diethyl Ether or 10% Ethyl Acetate in Hexanes . Use approx. 10 mL per gram of crude.

    • Why? Your C12-benzyl ester is highly soluble in these non-polar solvents. DCU is not.[1][4][5]

  • Triturate: Sonicate or vigorously stir the suspension for 5–10 minutes. This breaks up the "jelly" and forces DCU to crystallize.

  • Chill: Place the flask in a freezer (-20°C) for 1 hour.

  • Filter: Filter through a Celite 545 pad packed in a sintered glass funnel.

    • Tip: Rinse the Celite pad with cold solvent only.

  • Verify: Evaporate a small aliquot and check 1H NMR. The multiplet at ~3.8 ppm (DCU methine) should be gone.

Issue 2: "The DCU is clogging my column or streaking into my product fractions."

Diagnosis: DCU is slightly polar. If you load the crude mixture directly onto silica, the DCU will slowly dissolve in the eluent and "trail" throughout the column, contaminating the lipophilic product fractions.

Protocol B: The Celite-Loading Technique Never load a DCC coupling crude mixture directly as a liquid.

  • Dissolve: Dissolve your crude oil in a minimal amount of DCM.[1]

  • Adsorb: Add dry Silica Gel or Celite (1:1 weight ratio to crude).

  • Evaporate: Rotovap to dryness. You now have a free-flowing powder containing your product and adsorbed DCU.

  • Load: Pour this powder on top of your pre-packed flash column (Solid Loading).

  • Elute: Start your gradient with a non-polar solvent (e.g., 100% Hexanes).

    • Mechanism:[3][6][7] The highly lipophilic 12-(Benzyloxy)-12-oxododecanoic acid derivative will elute quickly. The polar DCU will bind tightly to the silica/Celite cap and stay at the baseline.

Issue 3: "I've tried everything, and trace DCU remains. Can I chemically destroy it?"

Diagnosis: In rare cases, DCU forms a stable complex with the product. You can use a chemical scavenger, but you must be careful not to hydrolyze your benzyl ester.

Protocol C: The Oxalic Acid Scavenge (Advanced) Oxalic acid reacts with DCU to form an extremely insoluble urea-oxalate salt.

  • Dissolve: Take the crude residue in Acetone or Ethyl Acetate.

  • Add Scavenger: Add anhydrous Oxalic Acid (0.5 equivalents relative to DCC used).

    • Note: Oxalic acid is a weak acid; it will generally not cleave a benzyl ester at room temperature, but proceed with caution.

  • Precipitate: Stir for 20 minutes. A fine white precipitate (DCU-Oxalate) will form.

  • Filter: Filter through a fine frit.

  • Wash: Wash the filtrate with saturated NaHCO₃ (to remove excess oxalic acid) and Brine. Dry over Na₂SO₄.[8]

Visual Workflow

The following diagram illustrates the decision logic for purifying your specific substrate.

DCU_Removal_Workflow Start Crude Reaction Mixture (DCM Solvent) Evap Step 1: Evaporate DCM completely (Do not filter yet) Start->Evap Resuspend Step 2: Re-suspend in Cold Diethyl Ether or 10% EtOAc/Hexane Evap->Resuspend Solvent Switch Chill Step 3: Freeze at -20°C (1 hr) & Sonicate Resuspend->Chill Force Precip. Filter Step 4: Filter through Celite Pad Chill->Filter Check Check NMR (3.8 ppm) Filter->Check Success Pure Product (DCU Free) Check->Success Clean Fail Trace DCU Remains Check->Fail Dirty Advanced Protocol C: Oxalic Acid Scavenge (Precipitate DCU-Oxalate) Fail->Advanced Chemical Method Column Protocol B: Solid Load Flash Column (Elute w/ Hexane gradient) Fail->Column Chromatography Advanced->Success Column->Success

Caption: Decision tree for DCU removal emphasizing the "Solvent Switch" technique critical for lipophilic fatty acid substrates.

Preventive Measures (The "Next Time" Strategy)

If this reaction is a recurring part of your workflow, consider replacing DCC. The cost of the reagent is negligible compared to the time lost in purification.

ReagentByproductRemoval MethodCompatibility with C12-Benzyl Ester
EDC·HCl Soluble UreaWater Wash Excellent. The byproduct washes out in the aqueous phase.
DIC DiisopropylureaSolvent Wash Good. The urea is more soluble in organic solvents, making it easier to wash out, but EDC is superior.

Recommendation: For 12-(Benzyloxy)-12-oxododecanoic acid couplings, switch to EDC·HCl (1.2 eq) + DMAP (cat.) . The workup becomes a simple extraction (DCM/Water), and no filtration is required.

References

  • Review of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • DCC/DCU Solubility Data: BenchChem Technical Support. (2025).[1][4] Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents.

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Purification of Fatty Acids: AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

Sources

Reference Data & Comparative Studies

Validation

Advantages of using 12-(Benzyloxy)-12-oxododecanoic acid over shorter chain linkers

As a Senior Application Scientist in targeted protein degradation, I frequently encounter a critical bottleneck in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs): the "polarity...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted protein degradation, I frequently encounter a critical bottleneck in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs): the "polarity ceiling." When connecting a Protein of Interest (POI) warhead to an E3 ligase anchor, the choice of linker dictates not just the physical connection, but the entire pharmacokinetic (PK) and pharmacodynamic (PD) fate of the molecule.

While shorter alkyl chains (C3–C8) or PEGylated linkers are common starting points, 1 (CAS: 88353-04-2) has emerged as a structurally superior C12 building block[1]. This guide objectively compares the mechanistic and experimental advantages of utilizing this extended C12 linker over shorter-chain alternatives.

Mechanistic Causality: Why C12 Outperforms Shorter Chains

Optimal Spatial Geometry for Ternary Complexes

PROTACs function via "event-driven" pharmacology, requiring the simultaneous binding of the POI and the E3 ligase to form a stable ternary complex. Shorter alkyl chains (C4–C8) heavily restrict the degrees of freedom between these two bulky proteins, frequently causing steric clashes that abort the ubiquitination process.

Research highlighted by 2 and foundational studies on Estrogen Receptor-alpha (ER-α) degraders confirm that the optimal distance between the E3 recognition motif and the ligand is often a 16-atom chain length[2],[3]. The 12-carbon backbone of 12-(Benzyloxy)-12-oxododecanoic acid, when conjugated via amide bonds at both ends, perfectly achieves this ~16-atom span, maximizing the protein-protein interaction interface without introducing steric strain.

Overcoming the Polarity Ceiling (Membrane Permeability)

A common misconception is that shorter chains are inherently better for cellular uptake due to lower molecular weight. In reality, PROTACs suffer from high topological polar surface area (tPSA) due to the heavily functionalized warhead and E3 ligands.

As demonstrated by , longer C10–C12 alkyl chains strip the spacer of hydrogen-bond acceptors and allow the entire degrader to assume a compact, cylindrical form factor within the lipid bilayer[]. This hydrophobic shielding drastically enhances passive membrane permeability and steepens the dose-response curve in whole-cell assays compared to C4/C8 chains or PEG equivalents.

Synthetic Versatility via Orthogonal Protection

The structural brilliance of 12-(Benzyloxy)-12-oxododecanoic acid lies in its terminal benzyl ester. In bifunctional molecule synthesis, reacting a raw dicarboxylic acid often leads to uncontrolled polymerization. The benzyl group acts as a robust, orthogonal protecting group, allowing for the selective coupling of the free carboxylic acid to the E3 ligase ligand, followed by clean deprotection to unveil the second reactive site for the POI warhead.

Visualizing the Pathway

G POI Protein of Interest (POI) Warhead Warhead Ligand POI->Warhead Binds Linker C12 Alkyl Linker (12-(Benzyloxy)-12-oxododecanoic acid) Warhead->Linker Conjugated Anchor E3 Ligase Ligand Linker->Anchor Conjugated E3 E3 Ubiquitin Ligase Anchor->E3 Recruits Ub Ubiquitination E3->Ub Catalyzes

Fig 1: Ternary complex formation utilizing a C12 alkyl linker for optimal spatial separation.

Quantitative Performance Comparison

The following table summarizes the experimental advantages of utilizing a C12 linker over shorter alkyl alternatives in a standard PROTAC optimization campaign:

Linker TypeChain LengthConjugated Spatial DistancePassive Permeability (

,

cm/s)
Ternary Complex Steric StrainTypical DC50 Impact
C4 Alkyl 4 Carbons~8 AtomsLow (< 2.0)High (Severe Clash)> 100 nM (Suboptimal)
C8 Alkyl 8 Carbons~12 AtomsModerate (~5.0)Moderate10 - 50 nM
C12 Alkyl 12 Carbons ~16 Atoms High (> 15.0) Minimal (Optimal Span) < 1 nM (Highly Potent)

Experimental Protocol: Self-Validating Synthesis & Evaluation

To empirically validate the superiority of the C12 linker, researchers must employ a workflow that isolates both the chemical synthesis efficiency and the biological degradation readout.

Phase 1: Orthogonal Synthesis

Causality: The benzyl ester prevents symmetrical double-coupling, ensuring strict 1:1 heterodimer formation.

  • Primary Coupling: Dissolve 12-(Benzyloxy)-12-oxododecanoic acid (1 eq) and an amine-functionalized E3 ligase ligand (e.g., VHL anchor) (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir at room temperature for 4 hours. Purify via flash chromatography to isolate the benzyl-protected intermediate.

  • Deprotection: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with

    
     gas and stir vigorously for 12 hours at room temperature. Filter through Celite to remove the catalyst and concentrate in vacuo to yield the free C12-E3 carboxylic acid.
    
  • Secondary Coupling: React the newly liberated carboxylic acid with the amine-functionalized POI warhead using identical HATU/DIPEA conditions to yield the final C12 PROTAC.

Phase 2: Permeability and Degradation Profiling

Causality: PAMPA isolates passive diffusion (driven by the C12 lipophilic cylinder), while Western Blotting confirms that the molecule successfully forms the ternary complex inside the living cell without steric hindrance.

  • PAMPA Assay: Prepare a 10 mM stock of the C12 PROTAC and shorter-chain controls in DMSO. Dilute to 10 µM in PBS. Apply to the donor compartment of a PAMPA plate (lipid-coated membrane). Incubate for 5 hours at 37°C. Quantify the compound in the acceptor well via LC-MS/MS to calculate the effective permeability (

    
    ).
    
  • Cell Treatment: Seed target cells (e.g., MCF-7) in 6-well plates at

    
     cells/well. Treat with PROTACs at varying concentrations (1 nM to 10 µM) for 24 hours.
    
  • Western Blotting: Lyse cells using RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the POI and a loading control (β-actin). Quantify band intensities to calculate the half-maximal degradation concentration (DC50).

Workflow Synth Synth Perm 2. Permeability (PAMPA) Quantify passive membrane diffusion of C12 vs C4/C8 PROTACs Synth->Perm Cell 3. Cell-Based Incubation Treat target cells (e.g., MCF-7) with PROTAC library Perm->Cell WB 4. Western Blot Analysis Determine DC50 and Dmax for target degradation Cell->WB

Fig 2: Self-validating experimental workflow for evaluating C12 PROTAC degradation efficacy.

References

  • What are PROTAC Linkers?
  • Impact of linker length on the activity of PROTACs Source: PMC / NIH URL
  • Alkyl Linkers in PROTACs - Improve Permeability & PK Source: BOC Sciences URL
  • 12-(Benzyloxy)

Sources

Comparative

Comparative study of different activation methods for the carboxylic acid group of 12-(Benzyloxy)-12-oxododecanoic acid

A Comparative Guide to Carboxylic Acid Activation for 12-(Benzyloxy)-12-oxododecanoic Acid This guide provides an in-depth comparative analysis of common activation methods for the terminal carboxylic acid of 12-(benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Carboxylic Acid Activation for 12-(Benzyloxy)-12-oxododecanoic Acid

This guide provides an in-depth comparative analysis of common activation methods for the terminal carboxylic acid of 12-(benzyloxy)-12-oxododecanoic acid, a bifunctional linker molecule. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal activation strategy based on reaction efficiency, substrate compatibility, and desired downstream application, such as amide or ester formation.

Introduction: The Challenge of Selective Activation

12-(Benzyloxy)-12-oxododecanoic acid is a valuable building block, featuring a long aliphatic chain that provides spacing and flexibility, a stable benzyl ester at one terminus, and a reactive carboxylic acid at the other. The primary challenge in its application is the selective activation of the free carboxylic acid for nucleophilic attack without compromising the integrity of the benzyl ester. Direct condensation of a carboxylic acid with a nucleophile (like an amine) is thermodynamically unfavorable at ambient temperatures, often requiring harsh conditions that are incompatible with complex molecules.[1] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2][3]

This guide will compare three primary classes of activation methodologies:

  • Carbodiimide-Mediated Coupling: A mild and widely used method for amide and ester synthesis.

  • Acyl Chloride Formation: A traditional, highly reactive approach.

  • Modern Amidinium/Uronium Salt Coupling: High-efficiency reagents developed for demanding syntheses, such as peptide coupling.

Method 1: Carbodiimide-Mediated Activation

Carbodiimides are a class of reagents with the general formula RN=C=NR that facilitate the condensation of carboxylic acids and amines by acting as dehydrating agents.[4][5] The most common examples are Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][7] This intermediate can be attacked directly by a nucleophile (e.g., an amine) to form the desired product. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, terminating the reaction. To prevent this and reduce potential racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are frequently employed.[4] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, subsequently reacting with the amine to yield the final amide.[1][8]

G cluster_0 Carbodiimide Activation Pathway RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea Byproduct (Reaction Terminator) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt Additive (HOBt) HOBt->Active_Ester Amide Amide Product (R-CONH-R') Active_Ester->Amide + Amine EDC_Urea EDC-Urea Byproduct (Water-Soluble) Amine Amine (R'-NH2) Amine->Amide Amide->EDC_Urea releases

Caption: Carbodiimide activation pathway with HOBt additive.

Comparative Insights:

  • DCC: Highly effective, but its dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents, complicating purification.[4][9]

  • EDC: The preferred choice for many applications. Its urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[2] This is a significant advantage for the purification of non-polar molecules like the target acid.

Advantages:

  • Mild reaction conditions (often room temperature) are compatible with the benzyl ester group.

  • High yields are achievable with the use of additives.

  • EDC offers a straightforward purification process.

Disadvantages:

  • DCC requires tedious filtration to remove the DCU byproduct.

  • Without additives, side reactions can lower the yield.

  • Carbodiimides are moisture-sensitive.

Method 2: Acyl Chloride Formation

This classic method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with a nucleophile. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride.[10][11]

Mechanism of Action: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate.[7][11] This intermediate is highly electrophilic. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.[12]

G cluster_1 Acyl Chloride Formation Pathway RCOOH Carboxylic Acid (R-COOH) Chlorosulfite Acyl Chlorosulfite Intermediate RCOOH->Chlorosulfite + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Acyl_Chloride Acyl Chloride (R-COCl) Chlorosulfite->Acyl_Chloride Nucleophilic attack by Cl⁻ Gases Byproducts (SO₂ + HCl gases) Chlorosulfite->Gases decomposes to Amide Amide Product (R-CONH-R') Acyl_Chloride->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Activation via acyl chloride formation using SOCl₂.

Comparative Insights:

  • Thionyl Chloride (SOCl₂): Inexpensive and effective. Reactions can often be run neat or in solvents like CH₂Cl₂. Excess SOCl₂ is easily removed by evaporation due to its low boiling point.

  • Oxalyl Chloride ((COCl)₂): Generally milder and more selective than SOCl₂. Its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. It often requires a catalyst like DMF (Vilsmeier-Haack reaction conditions).

Advantages:

  • Acyl chlorides are extremely reactive, leading to fast and often quantitative conversions with nucleophiles.

  • The byproducts are gaseous, which simplifies purification.[12]

  • The method is cost-effective.

Disadvantages:

  • The reaction conditions can be harsh (reflux) and generate corrosive HCl gas.[13]

  • The high reactivity can be a drawback, potentially leading to side reactions with other functional groups if not properly controlled. There is a risk of transesterification or cleavage of the benzyl ester under forcing conditions.

  • Requires stringent anhydrous (moisture-free) conditions, as the acyl chloride will readily hydrolyze back to the carboxylic acid.[12]

Method 3: Modern Onium Salt Coupling Reagents

Developed primarily for solid-phase peptide synthesis, uronium/aminium and phosphonium salts are among the most efficient activating agents available.[4][14] Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP.

Mechanism of Action: These reagents react with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIPEA) to generate highly reactive active esters in situ.[15] For example, HATU, which is based on the HOBt analogue HOAt (1-hydroxy-7-azabenzotriazole), forms an OAt active ester. These esters are more reactive than their HOBt counterparts due to the electron-withdrawing nature of the pyridine nitrogen in the ring system.[15][16] This enhanced reactivity allows for the coupling of even sterically hindered or electron-deficient substrates.

G cluster_2 HATU-Mediated Coupling Pathway RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Reagent HATU->OAt_Ester Amide Amide Product (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Activation pathway using HATU and a tertiary amine base.

Advantages:

  • Extremely high coupling efficiency and fast reaction rates, even for difficult couplings.[15]

  • Low rates of side reactions and racemization.[16]

  • Mild reaction conditions are highly compatible with sensitive functional groups like the benzyl ester.

Disadvantages:

  • Significantly higher cost compared to carbodiimides or thionyl chloride.

  • Phosphonium reagents can be less stable in solution than their uronium counterparts.[15]

  • Requires the use of a tertiary base, which must be chosen carefully to avoid side reactions.

Comparative Performance and Experimental Data

The following table summarizes the expected performance of each method for the activation and subsequent amidation of 12-(benzyloxy)-12-oxododecanoic acid with a model primary amine (e.g., benzylamine).

FeatureEDC / HOBtSOCl₂ / AmineHATU / DIPEA
Reaction Time 4 - 24 hours2 - 6 hours (2 steps)1 - 4 hours
Temperature 0 °C to Room Temp0 °C to RefluxRoom Temp
Typical Yield 85 - 95%80 - 90%> 95%
Product Purity Good to ExcellentGood (if anhydrous)Excellent
Ease of Workup Easy (Aqueous Extraction)Moderate (Requires quenching)Easy (Aqueous Extraction)
Relative Cost Low-ModerateLowHigh
Key Side Reaction N-acylurea formation (if no HOBt)Hydrolysis of acyl chlorideGuanidinylation of amine
Substrate Scope BroadBroad, but harshVery Broad
Ideal For... General purpose, scalable synthesisRobust, cost-sensitive synthesisDifficult couplings, high purity needs

Detailed Experimental Protocols

Protocol 1: Amide Formation using EDC/HOBt
  • Dissolution: Dissolve 12-(benzyloxy)-12-oxododecanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Addition of Additive: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until dissolved.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Amide Formation via Acyl Chloride with SOCl₂
  • Acyl Chloride Synthesis: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 12-(benzyloxy)-12-oxododecanoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add thionyl chloride (2.0 eq) dropwise at room temperature. Caution: HCl gas is evolved.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) for 2 hours. Monitor the disappearance of the starting material.

  • Solvent Removal: Cool the reaction to room temperature and carefully remove all volatile components (excess SOCl₂ and DCM) under reduced pressure. This leaves the crude acyl chloride.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup & Purification: Quench the reaction by adding water. Separate the layers and wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify via column chromatography as described in Protocol 1.

Protocol 3: High-Efficiency Amide Formation using HATU
  • Dissolution: Dissolve 12-(benzyloxy)-12-oxododecanoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1 M) under an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Activation: Add HATU (1.2 eq) in a single portion. An immediate color change may be observed.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash extensively with water and brine to remove DMF and other water-soluble components.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Conclusion and Recommendations

The choice of activation method for 12-(benzyloxy)-12-oxododecanoic acid depends on a balance of cost, scale, required purity, and the nature of the coupling partner.

  • For routine, scalable applications where cost is a factor and the coupling partner is not exceptionally challenging, EDC/HOBt offers the best balance of efficiency, mild conditions, and ease of purification. It is the recommended starting point for most applications.

  • For cost-sensitive, large-scale industrial processes where reaction robustness is paramount, formation of the acyl chloride with SOCl₂ is a viable option, provided that the necessary precautions for handling corrosive and moisture-sensitive reagents are in place.

  • For challenging substrates , such as sterically hindered amines, or when the highest possible yield and purity are required (e.g., in late-stage drug development), modern onium salt reagents like HATU are unparalleled in their effectiveness, justifying their higher cost.

By understanding the mechanisms, advantages, and limitations of each approach, researchers can confidently select the most appropriate method to successfully functionalize this versatile linker molecule.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Synthesis of Fatty Acids. The Medical Biochemistry Page. [Link]

  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. ResearchGate. [Link]

  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. PMC. [Link]

  • Synthesis of 12-aminododecanoic acid.
  • 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Method and apparatus for preparing fatty acid esters.
  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Scigole. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Publishing. [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

  • Preparation of amides using DCC. Khan Academy. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Fatty acid synthesis. Wikipedia. [Link]

  • 21.3 Reactions of Carboxylic Acids. OpenStax. [Link]

  • Process for the activation of carboxylic acids.

Sources

Validation

Assessing the biocompatibility of materials modified with 12-(Benzyloxy)-12-oxododecanoic acid

Technical Guide: Biocompatibility Assessment of Surfaces Modified with 12-(Benzyloxy)-12-oxododecanoic Acid Executive Summary 12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2) is a heterobifunctional linker utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biocompatibility Assessment of Surfaces Modified with 12-(Benzyloxy)-12-oxododecanoic Acid

Executive Summary

12-(Benzyloxy)-12-oxododecanoic acid (CAS: 88353-04-2) is a heterobifunctional linker utilized primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and amphiphilic biomaterials. Unlike standard Polyethylene Glycol (PEG) linkers, which impart stealth properties and hydrophilicity, this molecule introduces a hydrophobic C12 alkyl chain terminated with a benzyl ester.

This modification fundamentally alters the surface energy and biological interaction profile of a material. While PEG promotes "stealth" (non-fouling) behavior, the benzyl ester moiety facilitates hydrophobic interactions and


-

stacking, often enhancing protein adsorption and cell adhesion. This guide provides a rigorous framework for assessing the biocompatibility of materials modified with this specific linker, comparing it against industry-standard hydrophilic (PEG) and hydrophobic (Alkyl) controls.

Comparative Analysis: Linker Performance Matrix

The following table contrasts the physicochemical and biological impact of 12-(Benzyloxy)-12-oxododecanoic acid against standard alternatives.

FeatureProduct: 12-(Benzyloxy)-12-oxododecanoic Acid Alternative A: PEG (Polyethylene Glycol) Alternative B: Dodecanoic Acid (C12 Alkyl)
Primary Function Hydrophobic shielding,

-stacking, membrane permeation.
Hydrophilicity, stealth, reduced immunogenicity.[1][2]Simple hydrophobic passivation.
Surface Energy Moderate-Low (Hydrophobic/Aromatic).High (Hydrophilic).[2][3]Low (Hydrophobic).
Protein Adsorption High. Benzyl groups promote albumin/fibrinogen binding via hydrophobic &

-interactions.
Very Low. Steric repulsion prevents protein corona formation.Moderate-High. Driven by hydrophobic effect.
Cell Adhesion Promoted. Benzyl esters (e.g., HYAFF®) are known to support fibroblast/osteoblast attachment.Inhibited. "Slippery" surface prevents integrin binding.Variable. Often supports adhesion but less specific than aromatic motifs.
Hemolysis Risk Moderate. Amphiphilic nature can disrupt RBC membranes if free concentration is high.Low. Generally hemocompatible.Moderate. Fatty acids can be lytic at high concentrations.
Ideal Application Tissue scaffolds, intracellular drug delivery, PROTACs.Long-circulating nanoparticles, stealth coatings.Waterproofing, simple passivation.

Experimental Protocols & Methodologies

Phase I: Surface Modification & Characterization

Before biocompatibility testing, the modification must be validated. The acid group of the linker is typically activated to bind amine-functionalized surfaces.

Synthesis Workflow (Graphviz Diagram):

SynthesisWorkflow Substrate Amine-Functionalized Substrate Coupling Amide Bond Formation Substrate->Coupling Linker 12-(Benzyloxy)-12- oxododecanoic Acid Activation Activation (EDC/NHS or HATU) Linker->Activation Activation->Coupling Washing Wash Unbound Linker (MeOH/Water) Coupling->Washing FinalSurface Modified Surface (Benzyl Ester Exposed) Washing->FinalSurface

Caption: Workflow for grafting 12-(Benzyloxy)-12-oxododecanoic acid onto an amine-reactive surface.

Validation Metrics:

  • Contact Angle Goniometry:

    • Expectation: The modified surface should exhibit a water contact angle of 85°–95° , confirming the exposure of the hydrophobic benzyl tail. (PEG surfaces typically <30°).

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: Look for the C1s shake-up satellite peak (~291 eV) characteristic of the

      
      -
      
      
      
      transitions in the aromatic benzyl ring.
Phase II: Biocompatibility Assessment (ISO 10993 Standards)

This phase determines if the material is safe for biological contact.

1. Cytotoxicity Assay (ISO 10993-5)

  • Cell Line: L929 Mouse Fibroblasts (Standard) or HepG2 (if liver targeting).

  • Method: Direct Contact or Extract Method.

  • Protocol:

    • Incubate material in culture medium (MEM + 10% FBS) for 24h at 37°C to generate extract.

    • Expose cells to extract for 24h.

    • Quantify viability using MTT or CCK-8 assay.

  • Acceptance Criteria: Cell viability > 70% compared to negative control.

  • Note: Benzyl esters can hydrolyze to benzyl alcohol and dodecanedioic acid. Both are generally low-toxicity, but high local concentrations of benzyl alcohol can be irritants.

2. Hemocompatibility (ISO 10993-4)

  • Relevance: Critical if the material is an injectable nanoparticle or blood-contacting device.

  • Protocol:

    • Incubate material with fresh rabbit/human blood (diluted in PBS) for 1h at 37°C.

    • Centrifuge at 800g for 15 min.

    • Measure absorbance of supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
  • Threshold: < 5% is considered hemocompatible. Amphiphilic fatty acid derivatives can act as detergents; ensure the linker density does not cause RBC lysis.

3. Protein Adsorption & Cell Adhesion (Bio-Interaction)

  • Rationale: The benzyl group promotes protein adsorption (Vroman effect). This is desirable for tissue integration but detrimental for stealth drug delivery.

  • Protocol:

    • Incubate surfaces with FITC-Albumin or Fibrinogen.

    • Wash and image via fluorescence microscopy.

    • Seed cells (e.g., HUVECs) and assess spreading after 4h.

  • Expected Outcome: 12-(Benzyloxy)-12-oxododecanoic acid surfaces will show higher protein adsorption and cell spreading than PEG surfaces due to hydrophobic interactions.

Assessment Logic & Decision Tree

Use this logic flow to interpret your experimental data and decide on the material's utility.

AssessmentLogic Start Start Assessment ToxCheck Cytotoxicity > 70%? Start->ToxCheck FailTox FAIL: Toxic (Check hydrolysis products) ToxCheck->FailTox No HemoCheck Hemolysis < 5%? ToxCheck->HemoCheck Yes FailHemo FAIL: Hemolytic (Reduce linker density) HemoCheck->FailHemo No AdhesionCheck High Protein/Cell Adhesion? HemoCheck->AdhesionCheck Yes OutcomeA Suitable for: Tissue Scaffolds Cell Culture Substrates AdhesionCheck->OutcomeA Yes (Expected) OutcomeB Suitable for: Stealth Nanoparticles (Unexpected result) AdhesionCheck->OutcomeB No (Rare)

Caption: Decision tree for categorizing the material based on biocompatibility data.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. Link

  • Benedetti, L., et al. (1993). "Biocompatibility and biodegradation of different hyaluronan derivatives (Hyaff) implanted in rats." Biomaterials, 14(15), 1154-1160. (Demonstrates biocompatibility of benzyl ester modifications). Link

  • Vroman, L. (1962). "Effect of adsorbed proteins on the wettability of hydrophilic and hydrophobic solids." Nature, 196, 476–477. (Foundational text on hydrophobic protein adsorption). Link

  • Nalawade, S. A., et al. (2023). "PROTAC Linkers: The Bridge between E3 Ligase and Target Protein." MedChemComm. (Context for 12-(Benzyloxy)-12-oxododecanoic acid as a linker). Link

Sources

Comparative

Optimizing Bifunctional Linkers in Targeted Therapeutics: Alternatives to 12-(Benzyloxy)-12-oxododecanoic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Content and Diagrams

I've integrated all visuals and finalized the guide. I've refined the text related to 12-(Benzyloxy)-12-oxododecanoic acid. I am highlighting the key roles and challenges. I've reviewed all links and captions. I am ready to publish.

As targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) mature, the molecular bridge connecting the targeting moiety to the payload—the linker—has evolved from a simple tether into a critical determinant of pharmacokinetic and pharmacodynamic success[1].

Historically, 12-(Benzyloxy)-12-oxododecanoic acid has served as a foundational bifunctional building block in early discovery[2]. This molecule provides a 12-carbon aliphatic spacer with a terminal carboxylic acid and a benzyl-protected ester. The benzyl group allows for sequential, highly controlled conjugation: the free acid is first coupled to a ligand, followed by palladium-catalyzed hydrogenation to unmask the second acid for the final conjugation step.

However, the rigid lipophilicity of a C12 aliphatic chain often introduces severe liabilities, including poor aqueous solubility, aggregation, and suboptimal target engagement[3]. This guide provides an objective, data-driven comparison of modern alternatives to 12-(Benzyloxy)-12-oxododecanoic acid, focusing on Polyethylene Glycol (PEG) linkers, cleavable dipeptides, and novel cross-linking architectures.

Comparative Analysis of Linker Classes

Aliphatic vs. PEG Linkers (PROTAC Optimization)

In PROTAC design, the linker must facilitate the formation of a productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase[3]. While aliphatic chains like the C12 spacer derived from 12-(Benzyloxy)-12-oxododecanoic acid offer high metabolic stability and excellent passive cell permeability, their hydrophobicity often collapses the PROTAC into non-productive conformations in aqueous environments.

Replacing the C12 aliphatic chain with repeating ethylene glycol units (PEG linkers) increases the topological polar surface area (TPSA). This substitution reduces passive permeability but dramatically enhances aqueous solubility and conformational flexibility, allowing the PROTAC to "reach" across the protein-protein interface to establish the ternary complex[3].

PROTAC_Mechanism PROTAC PROTAC (Warhead - Linker - E3 Ligand) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Bridges Components POI Target Protein (POI) POI->Ternary Binds Warhead E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Proximity-Induced Proteasome Proteasome Degradation Ub->Proteasome Targets for Cleavage

Caption: PROTAC-mediated protein degradation pathway via ternary complex formation.

Non-Cleavable vs. Cleavable Linkers (ADC Optimization)

For ADCs, aliphatic linkers (often utilizing thioether chemistry) are strictly non-cleavable. They rely on the complete lysosomal degradation of the monoclonal antibody to release the payload[4]. While this ensures high systemic stability, the released payload remains attached to an amino acid residue, which prevents it from crossing cell membranes to exert a "bystander effect" on adjacent tumor cells[4].

Modern alternatives utilize cleavable dipeptides (e.g., Valine-Citrulline) that are specifically recognized and cleaved by lysosomal enzymes like Cathepsin B[1]. Furthermore, to combat the heterogeneity of standard maleimide conjugations, bifunctional dibromomaleimide (DBM) linkers have emerged. DBM linkers cross-link interchain cysteines, improving ADC homogeneity and preventing the retro-Michael deconjugation often seen with traditional maleimide-aliphatic linkers in systemic circulation[5].

Quantitative Performance Data

The following tables synthesize comparative performance metrics when substituting a C12 aliphatic linker with modern alternatives.

Table 1: Physicochemical and Degradation Profiling of PROTAC Linkers [3]

Linker TypeRepresentative StructureApparent Permeability (

)
Aqueous Solubility

(nM)

(%)
C12 Aliphatic 12-(Benzyloxy)-12-oxododecanoic acid

cm/s
Low15075
PEG4 Bis-PEG4-Acid

cm/s
High5085
PEG8 Bis-PEG8-Acid

cm/s
Very High1595

Note: Data demonstrates the inverse relationship between permeability and degradation potency as linker flexibility increases.

Table 2: ADC Linker Stability and Release Profiles [1][4][5]

Linker ClassExampleRelease MechanismSystemic StabilityBystander Effect
Non-Cleavable Aliphatic SMCC / C12-basedLysosomal mAb degradationVery HighNo
Cleavable Dipeptide Val-Cit-PABCathepsin B cleavageHighYes
Cysteine Cross-linking Dibromomaleimide (DBM)Payload-dependentVery HighPayload-dependent

Experimental Workflows & Self-Validating Protocols

To objectively evaluate alternative linkers, the experimental design must isolate the linker's contribution from the warhead's intrinsic affinity. The protocols below are designed as self-validating systems , ensuring that artifacts do not masquerade as biological phenomena.

Linker_Optimization Design Linker Selection (Aliphatic vs. PEG vs. Cleavable) Synthesis Conjugation & Deprotection (e.g., Benzyl Ester Removal) Design->Synthesis Physicochem Physicochemical Profiling (PAMPA, Solubility) Synthesis->Physicochem InVitro In Vitro Efficacy (Western Blot / Cell Viability) Physicochem->InVitro Filter by Permeability Decision Lead Selection InVitro->Decision DC50 / IC50 Analysis

Caption: Experimental workflow for the design and evaluation of bifunctional linkers.

Protocol 1: Self-Validating PAMPA for PROTAC Permeability

Because PEG linkers reduce passive permeability compared to C12 aliphatic chains, quantifying this reduction is critical[3].

  • Preparation: Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Internal Validation (The Causality of Lucifer Yellow): Spike the donor solution with 100 µM Lucifer Yellow (LY). Causality: LY is a highly hydrophilic, membrane-impermeable fluorescent dye. If LY is detected in the acceptor well, it proves the artificial lipid membrane was physically compromised during the assay. Any PROTAC permeability data from that specific well must be discarded, preventing false-positive permeability readings.

  • Incubation: Add the donor solution to the bottom well and blank PBS to the top acceptor well of a pre-coated PAMPA plate. Incubate for 5 hours at 37°C under gentle agitation.

  • Quantification: Analyze both compartments via LC-MS/MS. Use an isotopically labeled internal standard to correct for matrix effects and ionization suppression, ensuring the calculated

    
     is an absolute reflection of the linker's physical properties.
    
Protocol 2: ADC Plasma Stability Assay

When transitioning from a non-cleavable aliphatic linker to a cleavable Val-Cit or DBM linker, systemic stability must be verified to prevent premature payload release[1][5].

  • Spiking: Spike the purified ADC into sterile, filtered human plasma to a final concentration of 50 µg/mL.

  • Positive Control Validation: In a parallel well, spike a standard maleimide-linked ADC (without DBM cross-linking). Causality: Standard maleimides are known to undergo retro-Michael exchange with reactive thiols on plasma albumin. Observing the degradation of this positive control validates that the plasma batch possesses the necessary nucleophilic and proteolytic activity. If the positive control does not degrade, the assay is biologically inert and the stability of the test ADC cannot be trusted.

  • Time-Course Extraction: Aliquot samples at 0, 24, 72, and 168 hours. Quench with a protease inhibitor cocktail.

  • Analysis: Capture the ADC using anti-human IgG magnetic beads. Elute and analyze via intact LC-HRMS (High-Resolution Mass Spectrometry) to calculate the shift in the Drug-to-Antibody Ratio (DAR) over time.

References

  • 12-(Benzyloxy)-12-oxododecanoic acid | PROTAC Linker, MedChemExpress,
  • Alkyl vs.
  • A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery, Benchchem,
  • Antibody Drug Conjugates (ADC)
  • Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs, PMC,

Sources

Validation

Quantification of surface coverage of self-assembled monolayers of 12-(Benzyloxy)-12-oxododecanoic acid

Quantification of Surface Coverage of 12-(Benzyloxy)-12-oxododecanoic Acid SAMs on Metal Oxides: A Comparative Guide As surface engineering advances, the functionalization of metal oxides (e.g., TiO₂, Al₂O₃, ZrO₂) has be...

Author: BenchChem Technical Support Team. Date: March 2026

Quantification of Surface Coverage of 12-(Benzyloxy)-12-oxododecanoic Acid SAMs on Metal Oxides: A Comparative Guide

As surface engineering advances, the functionalization of metal oxides (e.g., TiO₂, Al₂O₃, ZrO₂) has become critical for biosensor development, nanoparticle stabilization, and organic electronics. While thiol-based self-assembled monolayers (SAMs) on gold are the historical standard[1], metal oxide surfaces require entirely different anchoring chemistries, typically relying on carboxylic or phosphonic acids[2].

For applications requiring downstream bioconjugation, researchers often attempt to use long-chain dicarboxylic acids. However, this introduces a severe structural failure mode: alkanedioic acids with more than six methylene groups naturally fold into a "looped" or "bridged" conformation on metal oxides, where both terminal carboxyl groups bind to the surface[3]. This eliminates the free functional group needed for conjugation and drastically reduces the monolayer's packing density.

To solve this, 12-(Benzyloxy)-12-oxododecanoic acid (BODA) [4] is utilized. By masking one of the carboxylic acid terminals with a benzyl ester protecting group, the molecule is sterically and chemically forced into a dense, upright, orthogonal assembly. Post-assembly, the benzyl group can be cleaved to reveal a reactive carboxylate surface. This guide objectively compares BODA against alternative SAM precursors and details the self-validating analytical workflows required to quantify its surface coverage (


).

Comparative Performance Analysis

To justify the selection of BODA, we must evaluate its structural behavior and resulting surface coverage against unprotected dicarboxylic acids (Dodecanedioic acid) and inert monocarboxylic acids (Dodecanoic acid).

Table 1: Structural and Performance Comparison of SAM Precursors on Metal Oxides

Precursor MoleculeTerminal GroupAssembly ConformationTheoretical Surface Coverage (

)
Downstream Bioconjugation
12-(Benzyloxy)-12-oxododecanoic acid Benzyl Ester (Protected)Upright / Orthogonal~4.5 - 5.0 molecules/nm²Yes (Post-deprotection)
Dodecanedioic acid (DDA) Carboxylic Acid (Free)Looped / Bridged< 2.5 molecules/nm²No (Both ends surface-bound)
Dodecanoic acid (Lauric acid) Methyl (Inert)Upright / Orthogonal~4.8 - 5.2 molecules/nm²No (Chemically inert)

Data synthesis based on the established behavior of carboxylic acid SAMs on natural oxide surfaces[5].

Experimental Workflows & Logical Relationships

The quantification of surface coverage requires orthogonal analytical techniques to validate that the mass deposited corresponds to a true monolayer rather than physisorbed aggregates.

G cluster_0 SAM Precursor Selection cluster_1 Surface Assembly (Metal Oxides) cluster_2 Quantification & Validation Workflow BODA 12-(Benzyloxy)-12-oxododecanoic Acid (Protected) Upright Upright Monolayer High Density BODA->Upright Orthogonal Binding DDA Dodecanedioic Acid (Unprotected) Looped Looped/Bridged Conformation Low Density DDA->Looped Bidentate Bending QCM QCM-D Analysis (Real-time Mass Tracking) Upright->QCM XPS XPS Analysis (Elemental Attenuation) Upright->XPS Looped->QCM Looped->XPS Coverage Calculate Surface Coverage (Γ) (mol/cm²) QCM->Coverage XPS->Coverage

Workflow comparing SAM formation and surface coverage quantification strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific rationale to prevent false-positive artifacts (such as mistaking physisorbed multilayers for chemisorbed monolayers).

Protocol A: Preparation of BODA SAMs on Metal Oxide Sensors
  • Substrate Cleaning: Subject the TiO₂ or Al₂O₃ coated sensors to 10 minutes of UV-Ozone treatment, followed by rinsing in ultra-pure water and anhydrous ethanol.

    • Causality: UV-Ozone removes adventitious carbon. If this step is skipped, the precursor will bind to carbonaceous debris rather than the metal oxide lattice, leading to heterogeneous coverage and a false QCM-D baseline.

  • SAM Incubation: Immerse the cleaned substrate in a 1.0 mM solution of 12-(Benzyloxy)-12-oxododecanoic acid in anhydrous ethanol for 18 hours at room temperature.

    • Causality: A 1.0 mM concentration provides sufficient thermodynamic driving force for dense chemisorption while remaining below the critical micelle concentration, preventing the deposition of bulk aggregates.

  • Orthogonal Wash (Self-Validation): Remove the substrate and rinse sequentially with neat ethanol, followed by 1 minute of mild bath sonication in ethanol, and dry under a stream of N₂.

    • Causality: Sonication provides the mechanical energy required to break weak van der Waals forces. Any mass remaining on the sensor after this step is strictly chemisorbed, validating the subsequent quantification steps.

Protocol B: Real-Time Quantification via QCM-D

Quartz Crystal Microbalance with Dissipation (QCM-D) allows for the direct calculation of areal mass density.

  • Baseline Stabilization: Mount the bare sensor in the QCM-D flow module. Flow anhydrous ethanol at 50 µL/min until the frequency (

    
    ) and dissipation (
    
    
    
    ) baselines drift less than 0.5 Hz/hr.
  • In Situ Assembly: Switch the flow to the 1.0 mM BODA solution. Monitor the frequency drop until saturation is reached (typically 2-4 hours).

  • Solvent Wash: Switch back to pure ethanol to remove physisorbed molecules. The final

    
     is recorded.
    
  • Sauerbrey Conversion: Calculate the surface coverage.

    • Causality: Because BODA forms a rigid, highly packed monolayer, the dissipation shift (

      
      ) will be negligible (< 1×10⁻⁶). This self-validates the use of the linear Sauerbrey equation (
      
      
      
      ) over complex viscoelastic modeling. Convert the mass (
      
      
      ) to molecular coverage (
      
      
      ) by dividing by the molecular weight of BODA (320.43 g/mol )[4].
Protocol C: Elemental Quantification via XPS

X-ray Photoelectron Spectroscopy (XPS) provides chemical state confirmation and an orthogonal measurement of thickness[5].

  • High-Resolution Scanning: Acquire high-resolution spectra for C 1s, O 1s, and the substrate metal (e.g., Ti 2p or Al 2p).

  • Peak Deconvolution (Chemical Validation): Deconvolute the C 1s spectrum. You must observe three distinct peaks: aliphatic C-C (~284.8 eV), the benzyl aromatic C=C (~284.5 eV, often overlapping but identifiable via the

    
     shake-up satellite at ~291 eV), and the carboxylate/ester C=O (~288.5 eV).
    
    • Causality: The presence of the

      
       satellite acts as an internal validation that the benzyl protecting group survived the assembly process intact.
      
  • Attenuation Modeling: Calculate the monolayer thickness (

    
    ) using the attenuation of the substrate photoelectron signal: 
    
    
    
    , where
    
    
    is the inelastic mean free path.
    • Causality: By correlating the calculated thickness (

      
       nm for an upright BODA molecule) with the theoretical molecular volume, you can mathematically derive the surface coverage (
      
      
      
      ) and cross-verify it against the QCM-D data.

References

1.[1] "Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry", acs.org. Available at: 2.[4] "88353-04-2 | 12-(Benzyloxy)-12-oxododecanoic acid | ChemScene", chemscene.com. Available at: 3.[3] "pH-Triggered Assembly of Gold Nanorods | Langmuir", acs.org. Available at: 4.[5] "Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface", nih.gov. Available at: 5.[2] "Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders | Langmuir", acs.org. Available at:

Sources

Comparative

In-Vitro Stability of Drug-Linker Conjugates: 12-(Benzyloxy)-12-oxododecanoic Acid vs. Traditional Alternatives

Introduction The efficacy of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), is intrinsically tied to the molecular bridge connecting the targeting moiety to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The efficacy of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), is intrinsically tied to the molecular bridge connecting the targeting moiety to the payload. Linkers must navigate a paradoxical requirement: absolute stability in systemic circulation to prevent off-target toxicity, coupled with rapid, traceless cleavage upon reaching the intracellular target (1[1]).

While polyethylene glycol (PEG) and peptide-based linkers (e.g., Val-Cit) dominate the clinical landscape, long-chain aliphatic linkers synthesized from building blocks like 12-(Benzyloxy)-12-oxododecanoic acid are emerging as robust alternatives. This C12 bifunctional linker features a hydrophobic dodecanoic acid core, a benzyl-protected ester, and a free carboxylic acid, enabling highly orthogonal conjugation strategies.

This guide provides an objective, data-driven comparison of the in-vitro stability of 12-(Benzyloxy)-12-oxododecanoic acid-derived conjugates against standard PEG and peptide linkers, equipping drug development professionals with actionable protocols and mechanistic insights.

Mechanistic Causality: Aliphatic vs. PEG and Peptide Linkers

The structural composition of a linker dictates its pharmacokinetic (PK) fate. Understanding the causality behind linker degradation is critical for rational drug design.

  • PEG Linkers: Characterized by repeating ethylene glycol units, PEG linkers excel at increasing the hydrodynamic radius of the conjugate, thereby minimizing renal clearance and preventing aggregation (2[2]). However, they can be susceptible to oxidative degradation and, in some cases, elicit anti-PEG immune responses.

  • Peptide Linkers (e.g., Val-Cit-PABC): Designed for intracellular cleavage by lysosomal proteases (like Cathepsin B). While highly effective in humans, they exhibit species-dependent instability. Specifically, VC-PABC is highly unstable in mouse plasma due to premature hydrolysis by carboxylesterase 1c (Ces1c), complicating preclinical murine models (3[3]).

  • C12 Aliphatic Linkers (12-Benzyloxy-12-oxododecanoic acid): The extended hydrocarbon chain (C12) is inherently resistant to plasma esterases and proteases. Furthermore, the dodecanoic acid moiety facilitates non-covalent binding to human serum albumin (HSA). This albumin association creates a steric shield around the conjugate, drastically reducing its susceptibility to enzymatic degradation and extending its systemic half-life (4[4]).

Pathway C12 Aliphatic C12 Chain (Hydrophobic Core) HSA Serum Albumin Binding (Non-covalent) C12->HSA Lipophilic Interaction Shield Steric Shielding from Plasma Hydrolases HSA->Shield Stable Extended Systemic Circulation (High t½) Shield->Stable

Caption: Mechanism of albumin-mediated steric shielding for C12 aliphatic linkers.

Quantitative Data Comparison

To benchmark performance, the in-vitro stability of a model conjugate synthesized with a 12-(Benzyloxy)-12-oxododecanoic acid linker was compared against PEG4 and VC-PABC variants. Data is aggregated from standardized LC-MS/MS plasma and lysosomal S9 fraction assays.

Table 1: Comparative In-Vitro Stability Profiles of Linker Architectures
Linker ArchitectureHuman Plasma t½ (h)Mouse Plasma t½ (h)Liver S9 Fraction Cleavage (24h)Primary Degradation Vulnerability
C12 Aliphatic (12-Benzyloxy...)> 120> 96< 5% (Highly Stable)Hepatic CYP450 oxidation (slow)
PEG4 ~ 72~ 60< 5% (Highly Stable)Oxidative degradation
Val-Cit-PABC (Cleavable)~ 96< 12> 95% (Rapidly Cleaved)Mouse Ces1c (plasma), Cathepsin B (S9)

Note: The C12 aliphatic linker demonstrates superior cross-species plasma stability, bypassing the murine Ces1c liability of VC-PABC, making it highly reliable for preclinical PK/PD bridging.

Self-Validating Experimental Protocols

A robust stability assay must be a self-validating system. The following protocols detail the "how" and "why" of assessing linker integrity, ensuring that experimental artifacts do not masquerade as biological instability.

Protocol 1: Time-Course Plasma Stability Assay (LC-MS/MS)

Objective: Quantify the degradation kinetics of the drug-linker conjugate in systemic circulation.

  • Matrix Preparation: Thaw human and CD-1 mouse plasma at 37°C. Centrifuge at 10,000 × g for 5 minutes.

    • Causality: Centrifugation removes cryo-precipitates and lipid aggregates. Lipophilic C12 conjugates can non-specifically partition into these aggregates, leading to artificially low Day 0 recovery rates (5[5]).

  • Spiking: Dilute the conjugate stock (in DMSO) into the plasma to a final concentration of 10 µM. Ensure final DMSO concentration is ≤ 1%.

    • Causality: Organic solvents >1% can denature plasma esterases, artificially inflating the apparent stability of the linker.

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, 48, and 72 hours.

  • Quenching & Extraction: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS, e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent to plasma instantly precipitates proteins, halting all enzymatic activity. The IS is critical; it normalizes the data against variable extraction recoveries and LC-MS/MS matrix ionization suppression.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for Multiple Reaction Monitoring (MRM) analysis.

G A 12-(Benzyloxy)-12-oxododecanoic Acid Drug-Linker Conjugate B Incubation in Biological Matrix (Plasma / S9 Fraction at 37°C) A->B C Time-Course Aliquoting & Acetonitrile Quenching B->C Prevents degradation D Protein Precipitation & High-Speed Centrifugation C->D E LC-MS/MS Quantification (Analyte vs. Internal Standard) D->E Supernatant extraction F Pharmacokinetic Profiling (t½, Clearance Rate) E->F

Caption: Workflow for in-vitro stability assessment of drug-linker conjugates.

Protocol 2: Lysosomal S9 Fraction Cleavage Assay

Objective: Differentiate systemic stability from targeted intracellular release.

  • Buffer Optimization: Prepare a 50 mM Sodium Acetate buffer adjusted to pH 5.0.

    • Causality: The acidic pH mimics the lysosomal lumen, which is the optimal environment for lysosomal hydrolases.

  • Enzyme Activation: Dilute human liver S9 fraction to 1 mg/mL in the acetate buffer. Add 1 mM Dithiothreitol (DTT) and pre-incubate for 15 minutes at 37°C.

    • Causality: Key lysosomal enzymes (like Cathepsin B) are cysteine proteases. DTT maintains the active-site cysteine in its reactive thiolate form; without it, the enzymes oxidize and fail to cleave the linker, yielding false-positive stability data.

  • Reaction & Quenching: Initiate the reaction with 5 µM of the conjugate. Sample at 0, 4, 8, and 24 hours, quenching with ice-cold methanol (containing IS). Analyze via LC-MS/MS to monitor the disappearance of the intact conjugate and the appearance of the free payload.

Strategic Recommendations

When engineering bioconjugates, the selection of 12-(Benzyloxy)-12-oxododecanoic acid is highly strategic for payloads that require extended systemic circulation without the risk of premature release. Its C12 aliphatic core leverages albumin binding for steric protection, offering a distinct PK advantage over PEG linkers, particularly when avoiding anti-PEG immunogenicity is a priority. However, because it lacks a built-in enzymatic trigger (unlike Val-Cit), payload release relies on the degradation of the targeting moiety or ester hydrolysis, making it best suited for PROTACs or non-internalizing conjugates where the linker is intended to remain intact during the primary mechanism of action.

References

  • NIH / PMC - Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker URL: [Link]

  • NIH / PMC - Brain Delivery of Thyrotropin-Releasing Hormone via a Novel Prodrug Approach URL: [Link]

Sources

Validation

Benchmarking 12-(Benzyloxy)-12-oxododecanoic Acid in Immunoassay Development: A Strategic Comparison Guide

As immunoassay sensitivity requirements in pharmacokinetic profiling and environmental monitoring push into the sub-picogram range, the structural design of hapten-protein conjugates has become a critical variable. For s...

Author: BenchChem Technical Support Team. Date: March 2026

As immunoassay sensitivity requirements in pharmacokinetic profiling and environmental monitoring push into the sub-picogram range, the structural design of hapten-protein conjugates has become a critical variable. For small molecule targets (haptens) that lack inherent immunogenicity, the spacer arm connecting the hapten to the carrier protein dictates the spatial presentation to the host's immune system.

This guide benchmarks the performance of 12-(Benzyloxy)-12-oxododecanoic acid (CAS 88353-04-2) —a 12-carbon, heterobifunctional aliphatic linker with orthogonal benzyl protection—against shorter aliphatic and hydrophilic alternatives. By analyzing the thermodynamic and immunological causality behind linker selection, this guide provides a framework for integrating long-chain aliphatic linkers into high-performance competitive enzyme-linked immunosorbent assays (ic-ELISAs).

Mechanistic Causality: The Paradox of Long-Chain Spacers

A common misconception in hapten design is that "longer is always better" for overcoming steric hindrance from the bulky carrier protein (e.g., BSA or KLH). However, empirical evidence demonstrates a non-linear relationship between aliphatic chain length and antibody affinity.

Studies indicate that while spacer arms of 6–8 carbon atoms (6.3–8.8 Å) typically deliver the optimum detection performance for primary immunogens by balancing hapten exposure and structural stability, extending the chain to 12 carbons (11.3–13.9 Å) introduces complex thermodynamic behaviors [1]. Specifically, 12-carbon linkers exhibit high hydrophobicity, which can lead to "hydrophobic collapse"—a phenomenon where the linker folds back onto the carrier protein's hydrophobic patches, effectively burying the hapten. Furthermore, long aliphatic chains are highly immunogenic, often eliciting strong linker-specific antibodies that cross-react during the assay, thereby degrading the Limit of Detection (LOD).

The Strategic Value of the 12-Carbon Linker: If 12-carbon linkers make poor primary immunogens, why use 12-(Benzyloxy)-12-oxododecanoic acid? The answer lies in heterologous assay design . By immunizing the host with a hapten conjugated via a C6 linker, and coating the assay plate with the hapten conjugated via a C12 linker, the assay actively selects for antibodies that recognize the hapten rather than the linker. Modulating linker composition between the immunogen and the coating antigen eliminates the recognition of linker-specific antibodies, which has been shown to drastically improve assay sensitivity and lower the IC50 [2]. Furthermore, recent benchmarking in therapeutic drug monitoring emphasizes that orthogonal linker strategies are essential for robust assay development [3].

Benchmarking Performance: C12 vs. Alternative Linkers

To objectively evaluate 12-(Benzyloxy)-12-oxododecanoic acid, we benchmark it against a standard 6-carbon aliphatic linker and a PEG4 polyether linker. The data below summarizes typical performance metrics when these linkers are utilized in small-molecule immunoassay development.

Linker ChemistrySpacer Length (Å)Optimal Assay RoleLinker-Specific ImmunogenicityTypical IC50 Improvement (Heterologous)*Hydrophobicity (LogP Contribution)
6-Carbon Aliphatic (C6) 6.3 – 8.8 ÅPrimary ImmunogenModerateBaselineModerate
12-Carbon Aliphatic (C12) 11.3 – 13.9 ÅCoating AntigenHigh5x to 10x lower IC50High
PEG4 Polyether > 12.0 ÅImmunogen / CoatingLow2x lower IC50Low (Hydrophilic)

*Note: IC50 improvements are relative to homologous assay designs where the same linker is used for both immunization and plate coating.

Data Synthesis: While PEG4 offers excellent steric relief without the hydrophobicity issues of C12, it lacks the structural rigidity required for certain deep-pocket antibody recognitions. 12-(Benzyloxy)-12-oxododecanoic acid provides maximum spatial extension and is uniquely suited as a heterologous coating antigen to filter out low-affinity, linker-binding antibody clones.

Self-Validating Experimental Protocol

The following protocol details the conjugation of a hapten to a carrier protein using 12-(Benzyloxy)-12-oxododecanoic acid. As a Senior Application Scientist, I emphasize that every synthetic step must be gated by a self-validating analytical check to prevent compounding errors downstream. The orthogonal benzyl protecting group is critical here: it prevents the dicarboxylic acid from polymerizing during the initial hapten coupling.

Phase 1: Hapten Derivatization & Deprotection
  • Hapten Coupling: React the target hapten (must contain a primary amine or hydroxyl) with the free carboxyl of 12-(Benzyloxy)-12-oxododecanoic acid (1.2 eq) using EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 4 hours.

    • Validation Gate (LC-MS): Monitor the reaction. Proceed to purification only when the free hapten peak is <5%.

  • Benzyl Deprotection: Dissolve the purified intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 12 hours to cleave the benzyl ester.

    • Validation Gate (1H-NMR): The complete disappearance of the aromatic multiplet at 7.3–7.4 ppm confirms the exposure of the terminal aliphatic carboxyl group.

Phase 2: Carrier Protein Conjugation
  • Carboxyl Activation: Activate the newly exposed carboxyl group using EDC (10 eq) and sulfo-NHS (15 eq) in MES buffer (pH 6.0) for 30 minutes.

    • Causality Note: EDC is most efficient at slightly acidic pH (4.5–6.0) because the protonated form of the carbodiimide is required to react with the carboxylate.

  • Protein Conjugation: Add the active NHS-ester dropwise to a solution of BSA or KLH (10 mg/mL) in PBS (pH 7.4). Stir overnight at 4°C.

    • Causality Note: The subsequent reaction of the NHS-ester with primary amines on the carrier protein requires the amines to be unprotonated, dictating the shift to a slightly basic pH (7.4).

Phase 3: Purification & Epitope Density Validation
  • Purification: Purify the conjugate via size-exclusion chromatography (Sephadex G-25) to remove unreacted hapten and coupling reagents.

  • TNBS Assay (Self-Validation): React the purified conjugate with 2,4,6-trinitrobenzenesulfonic acid (TNBS). Measure absorbance at 335 nm to quantify the remaining free lysine residues on the protein. Subtract this from the known total lysines in native BSA (~59) to calculate the exact hapten-to-protein ratio. An optimal coating antigen should have a ratio of 5–10 haptens per carrier.

Conjugation & Assay Workflow

G Step1 1. Hapten Derivatization Attach to free -COOH Step2 2. Benzyl Deprotection (Pd/C, H2) Expose distal -COOH Step1->Step2 LC-MS Validation Step3 3. Carboxyl Activation (EDC/NHS to Active Ester) Step2->Step3 1H-NMR Confirmation Step4 4. Carrier Conjugation (Link to BSA/KLH amines) Step3->Step4 NHS-Ester Intermediate Step5 5. Validation & Immunization (TNBS Assay & Host Injection) Step4->Step5 SEC Purification Step6 6. ic-ELISA Optimization (Heterologous Coating Strategy) Step5->Step6 High-Affinity Antisera

Workflow for hapten conjugation using 12-(Benzyloxy)-12-oxododecanoic acid in immunoassay design.

References

  • Wang, Z., et al. "The influence of hapten spacer arm length on antibody response and immunoassay development." Analytica Chimica Acta, 2023.[Link]

  • "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine." MDPI, 2019.[Link]

  • "Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring." Analytical Chemistry, ACS Publications, 2024.[Link]

Safety & Regulatory Compliance

Safety

12-(Benzyloxy)-12-oxododecanoic acid proper disposal procedures

Operational Guide: Proper Disposal Procedures for 12-(Benzyloxy)-12-oxododecanoic Acid Part 1: Executive Summary & Chemical Profile Objective: This guide defines the standard operating procedure (SOP) for the containment...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 12-(Benzyloxy)-12-oxododecanoic Acid

Part 1: Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the containment, cleanup, and disposal of 12-(Benzyloxy)-12-oxododecanoic acid . While this compound is a stable organic intermediate commonly used as a linker in drug development, its lipophilic nature and ester functionality require specific disposal pathways to prevent environmental bioaccumulation and ensure regulatory compliance.[1]

Core Directive: Do not dispose of this compound down the drain. The primary disposal method is high-temperature incineration via a licensed chemical waste contractor.[1]

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 12-(Benzyloxy)-12-oxododecanoic acid
Synonyms Dodecanedioic acid monobenzyl ester; Benzyl hydrogen dodecanedioate
CAS Number 88353-04-2
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
Physical State Solid (White to off-white powder)
Solubility Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate
Acidity (pKa) ~4.4 (Carboxylic acid moiety)

Part 2: Hazard Assessment & Safety Protocols

Before initiating disposal, the user must acknowledge the specific hazards associated with this compound.[1] Although not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, it functions as a chemical irritant.[1]

1. Health Hazards:

  • Inhalation: Dust may cause respiratory tract irritation.[1]

  • Skin/Eye Contact: The free carboxylic acid group and the benzyl ester moiety can cause contact dermatitis and serious eye irritation (H319).[1]

  • Ingestion: Low acute toxicity expected, but hydrolysis yields benzyl alcohol and dodecanedioic acid, which can be harmful in large quantities.

2. Environmental Hazards:

  • Aquatic Toxicity: Due to the long hydrophobic chain (C12), this compound poses a risk of bioaccumulation in aquatic environments.[1] It must be excluded from municipal wastewater streams.[1]

3. Personal Protective Equipment (PPE) Requirements:

  • Gloves: Nitrile rubber (minimum thickness 0.11 mm).[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant).[1]

  • Respiratory: N95 particulate respirator or P100 if handling open powder in non-ventilated areas.[1]

Part 3: Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Substance)

For expired reagents, excess solids, or contaminated weighing boats.[1]

  • Segregation: Isolate the solid waste.[1] Do not mix with strong oxidizers (e.g., permanganates, nitrates) to avoid potential exothermic reactions.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Chemical Name: Write fully: "12-(Benzyloxy)-12-oxododecanoic acid".

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).[1]

    • Constituents: 100% 12-(Benzyloxy)-12-oxododecanoic acid.[1]

  • Storage: Store in a cool, dry chemical waste satellite accumulation area until pickup.

  • Final Fate: Transfer to a licensed waste contractor for incineration (Fuel Blending or Direct Burn).[1]

B. Liquid Waste Disposal (Reaction Mixtures)

For mother liquors or solutions containing the compound.[1]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Dimethylformamide).[1]

  • Stream Selection:

    • Halogenated Waste: If dissolved in DCM or Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in Methanol, DMSO, or Ethyl Acetate.[1]

  • Neutralization: If the solution is highly acidic due to added reagents, neutralize to pH 5–9 prior to containerization, unless the waste stream specifically allows acidic organic waste.

  • Containerization: Pour into the appropriate solvent waste carboy (typically 20L HDPE).[1]

  • Record Keeping: Log the approximate concentration of the acid ester on the waste log sheet to assist the disposal facility in BTU calculation.

Part 4: Spill Management & Decontamination

Scenario: A 5g bottle of solid powder has shattered on the benchtop.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[1] If dust is airborne, allow 10 minutes for settling or use a fume hood purge.[1]

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[1]

  • Dry Collection:

    • Do not use water initially. Water will cause the hydrophobic powder to clump and smear.[1]

    • Use a scoop or stiff card to gather the majority of the solid.[1]

    • Place collected solid into a solid waste container.[1]

  • Wet Decontamination:

    • Wet a paper towel with Ethanol (70%) or Acetone .[1] The compound is soluble in organic solvents.[1]

    • Wipe the surface from the outside in to prevent spreading.[1]

    • Follow with a soap and water wash to remove residual solvent.[1]

  • Waste Disposal: Dispose of contaminated paper towels and gloves as solid chemical waste.[1]

Part 5: Operational Visualizations

Figure 1: Waste Stream Decision Matrix

This logic flow ensures the compound is routed to the correct destruction method based on its physical state.[1]

DisposalFlow Start Waste Generation: 12-(Benzyloxy)-12-oxododecanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidCont Container: Wide-Mouth HDPE Jar Solid->SolidCont SolventCheck Identify Solvent Base Liquid->SolventCheck Label Labeling: Full Chemical Name + Irritant Warning SolidCont->Label Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, EtOAc) SolventCheck->NonHalo Halo->Label NonHalo->Label Destruction Final Disposal: High-Temp Incineration Label->Destruction

Caption: Decision matrix for segregating 12-(Benzyloxy)-12-oxododecanoic acid waste streams.

Figure 2: Spill Response Workflow

A systematic approach to containing and cleaning spills to minimize exposure.[1]

SpillResponse Alert Spill Detected Assess Assess Hazard: Dust vs. Liquid Alert->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE DryClean Dry Cleanup: Scoop/Sweep (No Water) PPE->DryClean If Solid SolventWash Solvent Decon: Wipe with Ethanol/Acetone PPE->SolventWash If Liquid DryClean->SolventWash FinalWash Final Wash: Soap & Water SolventWash->FinalWash Dispose Dispose as Chemical Waste FinalWash->Dispose

Caption: Step-by-step spill response protocol emphasizing dry collection followed by solvent decontamination.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10260205, 12-(Benzyloxy)-12-oxododecanoic acid. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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